GNE-7915 tosylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H29F4N5O6S |
|---|---|
分子量 |
615.6 g/mol |
IUPAC 名称 |
[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H21F4N5O3.C7H8O3S/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27);2-5H,1H3,(H,8,9,10) |
InChI 键 |
VYAOJDYMEMFZKS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
溶解度 |
not available |
产品来源 |
United States |
Foundational & Exploratory
GNE-7915 Tosylate: A Technical Whitepaper on its Mechanism of Action as a Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to hyperactivity of the LRRK2 kinase are a significant genetic cause of Parkinson's disease, making LRRK2 a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of GNE-7915 tosylate, detailing its biochemical and cellular activity, kinase selectivity, and its effects in preclinical in vivo models. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of neurodegenerative disease and kinase inhibitor development.
Core Mechanism of Action: LRRK2 Kinase Inhibition
GNE-7915 functions as a highly potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] By binding to the ATP pocket of LRRK2, GNE-7915 prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its catalytic activity.[2] This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the common pathogenic G2019S mutant.[3] The primary therapeutic hypothesis is that by reducing the pathogenic hyper-kinase activity of LRRK2, GNE-7915 can mitigate the downstream cellular dysfunction implicated in Parkinson's disease.[4]
LRRK2 Signaling Pathway and Point of GNE-7915 Intervention
LRRK2 is a large, multi-domain protein that integrates various cellular signals. Its kinase activity is regulated by upstream factors and, in turn, modulates several downstream pathways, primarily related to vesicular trafficking and autophagy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to GNE-7915 Tosylate as a LRRK2 Inhibitor
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target for Parkinson's disease, the second most common neurodegenerative disorder.[1] Mutations in the LRRK2 gene are the most frequent cause of both familial and sporadic forms of the disease, often leading to a gain-of-function in the kinase domain.[2] This has spurred the development of potent and selective LRRK2 kinase inhibitors. Among these, GNE-7915 has emerged as a highly potent, selective, and brain-penetrant small molecule inhibitor, making it an invaluable tool for preclinical research.[3][4][5]
This guide provides a comprehensive technical overview of GNE-7915, detailing its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its evaluation.
Chemical Properties and Structure
GNE-7915 is an aminopyrimidine-based compound.[5] The tosylate salt form is often used in research.
| Property | Value | Reference |
| Compound Name | GNE-7915 (Free Base) | [4] |
| Full Chemical Name | (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone | [4] |
| CAS Number | 1351761-44-8 (Free Base) | [4][6] |
| Molecular Formula | C19H21F4N5O3 | [4][6][7] |
| Molecular Weight | 443.40 g/mol | [3][4][7] |
| Compound Name | This compound | [8][9] |
| CAS Number | 2070015-00-6 (Tosylate) | [8][9] |
| Molecular Formula | C26H29F4N5O6S | [8][9] |
| Molecular Weight | 615.60 g/mol | [8][9] |
Mechanism of Action
GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[10][11] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby blocking the pathogenic effects of hyperactive LRRK2 mutants.[12]
Quantitative Data
The efficacy, selectivity, and pharmacokinetic properties of GNE-7915 have been characterized across various assays.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/Assay | Value | Reference |
| IC50 | LRRK2 | 9 nM | [3][4][7] |
| Ki | LRRK2 | 1 nM | [3][6][13] |
| Cellular Ki | pLRRK2 | 9 nM | [13] |
| Cell-based Ki | LRRK2 | 18.7 nM | [12] |
| Kinase Selectivity | Panel of 187 kinases (0.1 µM) | Only TTK inhibited >50% | [6][7][13] |
| KinomeScan | Panel of 392 kinases (0.1 µM) | >65% probe displacement for LRRK2, TTK, and ALK | [7] |
| Receptor Activity | 5-HT2B | Moderately potent antagonist | [6][7] |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Key Findings | Reference |
| Rat | Oral (p.o.), Intraperitoneal (i.p.) | Excellent PK profiles, long half-life, good oral exposure, high passive permeability. | [3] |
| Mouse | Subcutaneous (s.c.) (100 mg/kg) | Peak serum concentration (1h): ~8.98 µM. Peak brain concentration (1h): ~508 ng/g. | [14][15] |
Table 3: In Vivo Pharmacodynamics
| Model | Administration | Readout | Result | Reference |
| BAC Transgenic Mice (hLRRK2 G2019S) | 50 mg/kg (i.p. or p.o.) | pLRRK2 (Ser1292) in brain | Concentration-dependent reduction. In vivo IC50 of 20 nM. | [3][12] |
| LRRK2 R1441G Mice | 100 mg/kg (s.c.) | pRab10 (Thr73) & pRab12 (Ser106) in lung | Maximum inhibition within 24h; effect dissipated by 72h. | [14] |
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a large, multi-domain protein that acts as a kinase and a GTPase.[1] Its kinase activity is central to its pathological role. A key downstream event is the phosphorylation of a subset of Rab GTPase proteins, which are master regulators of vesicular trafficking.[2] Pathogenic LRRK2 mutations enhance this phosphorylation, disrupting cellular processes. GNE-7915 blocks this cascade at the source by inhibiting the LRRK2 kinase activity.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the potency of an inhibitor against purified LRRK2 enzyme using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified, active LRRK2 enzyme (e.g., GST-tagged G2019S mutant).
-
Kinase Substrate: LRRKtide peptide (e.g., 20 µM final concentration).[16]
-
ATP solution.
-
GNE-7915 stock solution (in DMSO).
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well assay plates.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of GNE-7915 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted GNE-7915 or vehicle control.
-
Enzyme Addition: Add 2 µL of diluted LRRK2 enzyme to each well. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix to each well to start the reaction. Incubate for 60-120 minutes at room temperature.
-
Measure ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence to % inhibition relative to the vehicle control. Plot the % inhibition against the logarithm of the GNE-7915 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
In Vivo Pharmacodynamic Assessment
This protocol describes how to assess the ability of GNE-7915 to inhibit LRRK2 activity in the brain of a relevant animal model.
Model:
-
BAC (Bacterial Artificial Chromosome) transgenic mice expressing the human LRRK2 G2019S mutation.[3]
Materials:
-
This compound.
-
Vehicle solution suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).
-
Tissue homogenization buffer with phosphatase and protease inhibitors.
-
Antibodies: Primary antibodies against pSer1292-LRRK2 and total LRRK2; appropriate secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Dosing: Administer GNE-7915 to a cohort of mice at a defined dose (e.g., 50 mg/kg) via the chosen route. Administer vehicle to a control cohort.
-
Time Course: Euthanize mice and collect brains at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to assess the time course of inhibition.
-
Tissue Processing:
-
Rapidly dissect the brain region of interest (e.g., striatum).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge to clarify the lysate and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for pSer1292-LRRK2 and total LRRK2.
-
Normalize the pLRRK2 signal to the total LRRK2 signal for each sample.
-
Compare the normalized pLRRK2 levels in the GNE-7915-treated groups to the vehicle-treated control group to determine the percent inhibition at each time point and dose.
-
Preclinical Safety and Toxicology
While GNE-7915 demonstrates high selectivity for LRRK2, on-target effects of LRRK2 inhibition in peripheral tissues have been observed in preclinical models. Administration of GNE-7915 and other LRRK2 inhibitors to non-human primates and rodents has been associated with morphological changes in the lungs (accumulation of lamellar bodies in type II pneumocytes) and kidneys.[18][19] These effects appear to be related to the role of LRRK2 in autophagy and lysosomal function.[18] However, studies have shown that these morphological changes did not necessarily correlate with impaired organ function and were often reversible.[14][15][19] These findings are critical considerations for the clinical development of any LRRK2 inhibitor and highlight the need for careful monitoring of pulmonary and renal function in human trials.[20]
Conclusion
GNE-7915 is a foundational research tool that has significantly advanced the study of LRRK2 biology and its role in Parkinson's disease. Its high potency, broad kinase selectivity, and ability to penetrate the central nervous system make it an exemplary compound for validating LRRK2 as a therapeutic target.[5] The extensive characterization of GNE-7915, from in vitro kinase assays to in vivo pharmacodynamic and toxicological studies, provides a robust framework for the ongoing development of next-generation LRRK2 inhibitors aimed at delivering a disease-modifying therapy for Parkinson's disease patients.
References
- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]
- 9. molnova.com [molnova.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM – ScienceOpen [scienceopen.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. dovepress.com [dovepress.com]
- 19. alzforum.org [alzforum.org]
- 20. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
GNE-7915 Tosylate: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting gain-of-function in LRRK2's kinase activity is a key pathogenic event, making it a prime therapeutic target. GNE-7915 tosylate has emerged as a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 for researchers in the field of PD. It consolidates key quantitative data, details experimental protocols for its use in preclinical models, and visualizes the associated signaling pathways and experimental workflows.
Introduction to GNE-7915
GNE-7915 is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] Its development was driven by the need for potent and selective inhibitors with favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.[3] GNE-7915 has been instrumental in preclinical research to probe the physiological and pathological functions of LRRK2 and to validate LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease.
Mechanism of Action: LRRK2 Kinase Inhibition
GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[4] This competitive inhibition prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. One of the key downstream effects of LRRK2 hyperactivity is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. GNE-7915 has been shown to effectively reduce the phosphorylation of Rab10, a bona fide LRRK2 substrate.[5][6] Furthermore, studies have demonstrated that long-term inhibition of LRRK2 by GNE-7915 can reduce the accumulation of pathological α-synuclein oligomers in the brain, a hallmark of Parkinson's disease.[5][7]
Quantitative Data
The following tables summarize the key quantitative parameters of GNE-7915 from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of GNE-7915
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 9 nM | Cell-free LRRK2 kinase assay | [1] |
| Ki | 1 nM | Cell-free LRRK2 kinase assay | [1] |
| Cellular Ki | 9 nM | pLRRK2 cellular assay | [8] |
| Kinase Selectivity | >50% inhibition of only 1 out of 187 kinases at 100 nM | Kinase panel screening |
Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice
| Parameter | Value | Dosing | Reference |
| Administration Route | Subcutaneous (s.c.) | 100 mg/kg | [5][6] |
| Peak Serum Concentration (Cmax) | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | 1 hour post-injection | [6][7] |
| Peak Brain Concentration (Cmax) | 508 ± 58 ng/g | 1 hour post-injection | [6] |
| Brain Concentration at 24h | 103 ± 7 ng/g | 24 hours post-injection | [6] |
Table 3: Preclinical Efficacy and Safety of GNE-7915
| Finding | Animal Model | Treatment Regimen | Reference |
| Reduced striatal α-synuclein oligomers | LRRK2R1441G mutant mice | 100 mg/kg s.c., twice weekly for 18 weeks | [5][7] |
| Reduced cortical pSer129-α-synuclein | LRRK2R1441G mutant mice | 100 mg/kg s.c., twice weekly for 18 weeks | [5] |
| Inhibition of lung pRab10 and pRab12 | Wild-type and LRRK2R1441G mice | Single 100 mg/kg s.c. dose | [5] |
| Reversible cytoplasmic vacuolation of type II pneumocytes | Cynomolgus monkeys | 30 mg/kg, twice daily for 2 weeks | [9][10] |
| No measurable pulmonary deficits | Cynomolgus monkeys | 30 mg/kg, twice daily | [9][10] |
| Administration limited due to physical signs | Cynomolgus monkeys | 65 mg/kg/day for 7 days | [11] |
| Administration limited due to physical signs | Rhesus monkeys | 22.5 mg/kg b.i.d. for 14 days | [11] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
Mutations in LRRK2, such as the common G2019S mutation, lead to an increase in its kinase activity. This results in the phosphorylation of downstream substrates, most notably Rab GTPases (e.g., Rab10). Phosphorylated Rabs can lead to alterations in vesicular trafficking, lysosomal function, and mitochondrial homeostasis, all of which are implicated in the pathogenesis of Parkinson's disease. GNE-7915 acts by directly inhibiting the kinase domain of LRRK2, thereby preventing these downstream phosphorylation events.
Experimental Workflow: In Vivo Efficacy Study
A typical preclinical study to evaluate the in vivo efficacy of GNE-7915 in a mouse model of Parkinson's disease involves several key steps, from animal model selection and drug administration to tissue collection and subsequent biochemical and histological analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-7915 Tosylate: A Deep Dive into its Therapeutic Targeting of LRRK2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Genentech, it has been extensively characterized as a valuable tool for studying LRRK2 pathophysiology, a key target in neurodegenerative diseases, particularly Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the therapeutic target of GNE-7915, its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.
Primary Therapeutic Target: Leucine-rich Repeat Kinase 2 (LRRK2)
The primary therapeutic target of GNE-7915 is the Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein that includes a kinase domain.[1][4] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to be a central driver of the disease's pathology.[4][6] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of its kinase activity is a promising therapeutic strategy for Parkinson's disease.[4][7]
GNE-7915 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[8] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.
Quantitative Data Summary
The potency and selectivity of GNE-7915 have been extensively evaluated through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 9 nM | Cell-free kinase assay | [1][2][3] |
| Ki | 1 nM | Cell-free kinase assay | [1][3] |
Table 1: In Vitro Potency of GNE-7915 against LRRK2
| Kinase Panel | Concentration | Results | Reference |
| 187 kinases | 100 nM | Only TTK showed >50% inhibition | [2] |
| 392 kinases (KinomeScan) | 100 nM | Significant binding (>50% probe displacement) to 10 kinases; >65% binding to LRRK2, TTK, and ALK | [2] |
Table 2: Kinase Selectivity Profile of GNE-7915
| Receptor/Channel | Concentration | Result | Reference |
| 5-HT2B | 10 µM | >70% inhibition (moderately potent antagonist) | [2][3] |
Table 3: Off-Target Activity of GNE-7915
Signaling Pathway
GNE-7915 inhibits the kinase activity of LRRK2, thereby blocking the phosphorylation of its downstream substrates. One of the key substrates is a subset of Rab GTPases. By preventing Rab phosphorylation, GNE-7915 can modulate vesicular trafficking and other LRRK2-mediated cellular processes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNE-7915 Tosylate: A Technical Guide to a Brain-Penetrant LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in neurodegenerative diseases, particularly Parkinson's disease.
Core Properties and Quantitative Data
GNE-7915 is a small molecule inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration.[1] Its tosylate salt form is often used in research. The following tables summarize the key in vitro and in vivo properties of GNE-7915.
In Vitro Properties of GNE-7915
| Parameter | Value | Species/System | Reference(s) |
| LRRK2 IC50 | 9 nM | Cell-free assay | [2][3] |
| LRRK2 Ki | 1 nM | Cell-free assay | [2][4] |
| LRRK2 Cellular Activity | Single-digit nM | --- | [5] |
| Selectivity (vs. 187 kinases) | >50% inhibition of only TTK at 100 nM | Invitrogen kinase profiling | [5][6] |
| Selectivity (vs. 392 kinases) | >50% probe displacement for 10 kinases at 100 nM | DiscoverX KinomeScan | [5][6] |
| Off-Target Activity | Moderately potent 5-HT2B antagonist | In vitro functional assays | [2][6] |
| Metabolic Stability | Minimal turnover | Human hepatocytes | [2] |
In Vivo Pharmacokinetic Properties of GNE-7915
| Species | Dose & Route | Key Findings | Reference(s) |
| Rat | --- | Excellent oral exposure and long half-life | [2] |
| Mouse (WT) | 100 mg/kg, subcutaneous | Peak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours. | [7][8] |
| Mouse (BAC Transgenic, hLRRK2 G2019S) | 50 mg/kg, i.p. or p.o. | Concentration-dependent reduction of pLRRK2 in the brain. | [2] |
| Cynomolgus Monkey | 30 mg/kg, twice daily | Associated with accumulation of lamellar bodies in type II pneumocytes. | [9][10] |
| Cynomolgus Monkey | 65 mg/kg/day for 7 days | Study terminated due to physical signs. | [11] |
| Rhesus Monkey | 22.5 mg/kg, twice daily for 14 days | Study terminated due to physical signs. | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GNE-7915 and the experimental approaches used to characterize it, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing in vivo efficacy.
Caption: LRRK2 Signaling Pathway and Point of Inhibition by GNE-7915.
Caption: General Workflow for In Vivo Efficacy Assessment of GNE-7915.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used in the characterization of GNE-7915.
In Vivo Efficacy Study in LRRK2 Transgenic Mice
This protocol outlines a typical study to assess the ability of GNE-7915 to inhibit LRRK2 kinase activity in the brain of a relevant animal model.
1. Animal Model:
-
Species: Mouse
-
Strain: Transgenic mice expressing human LRRK2, often with a pathogenic mutation such as G2019S, on a bacterial artificial chromosome (BAC).[2][12] This allows for the study of the inhibitor's effect on the human form of the enzyme in an in vivo setting.
2. Compound Formulation and Administration:
-
Formulation: this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution for oral gavage or intraperitoneal injection).
-
Dose: A common dose used in studies is 50 mg/kg.[2]
-
Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) injection.[2]
3. Study Design:
-
Animals are divided into vehicle control and GNE-7915 treatment groups.
-
A time-course study can be conducted to evaluate the onset and duration of LRRK2 inhibition.
-
Samples (blood and brain) are collected at various time points post-dosing.
4. Sample Processing and Analysis:
-
Pharmacokinetics: Blood is processed to plasma, and brain tissue is homogenized. GNE-7915 concentrations in plasma and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamics: Brain tissue homogenates are analyzed to assess LRRK2 kinase activity. This is often done by measuring the phosphorylation of LRRK2 substrates, such as Rab10, or LRRK2 autophosphorylation sites using Western blotting or proximity ligation assays (PLA).[2]
LRRK2 Kinase Inhibition Assay (Proximity Ligation Assay)
The proximity ligation assay (PLA) is a sensitive method to detect and quantify protein phosphorylation, providing a measure of kinase activity in cells or tissues.
1. Cell Culture and Treatment (for in vitro studies):
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing a mutant form of LRRK2 (e.g., G2019S) are commonly used.
-
Treatment: Cells are incubated with varying concentrations of GNE-7915 for a specified period (e.g., 24 hours) to determine a dose-response curve.
2. Tissue Preparation (for in vivo studies):
-
Fixation and Sectioning: Brain tissue from treated and control animals is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
3. Proximity Ligation Assay Protocol:
-
Antibody Incubation: The cells or tissue sections are incubated with a pair of primary antibodies that recognize LRRK2 and a phosphorylated residue of interest (e.g., pS1292-LRRK2 or pThr73-Rab10).
-
PLA Probe Ligation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating that the target protein is phosphorylated), the oligonucleotides can be ligated to form a circular DNA molecule.
-
Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.
-
Imaging and Quantification: The fluorescent signals, which appear as distinct spots, are visualized using a fluorescence microscope and quantified using image analysis software. The number of spots per cell or per area is proportional to the level of protein phosphorylation.
Adverse Effects in Non-Human Primates
A significant finding in the preclinical safety assessment of GNE-7915 was the observation of lung abnormalities in cynomolgus monkeys.[9]
-
Finding: Repeated dosing with GNE-7915 led to the accumulation of lamellar bodies in type II pneumocytes.[9][10]
-
Reversibility: This effect was found to be reversible after a washout period.[13]
-
Functional Impact: Studies have suggested that these histological changes may not be associated with measurable deficits in pulmonary function.[10][13]
This finding highlights the importance of careful toxicological evaluation of LRRK2 inhibitors and has been a key consideration in the development of subsequent compounds targeting this kinase.
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. Its high potency, selectivity, and brain-penetrant properties have enabled significant advances in understanding the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers working with this and similar compounds, facilitating the design of robust experiments and the interpretation of results in the context of the broader field of LRRK2 research.
References
- 1. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Investigating Neuroprotection with GNE-7915 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7915 tosylate is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease (PD), often leading to a hyperactive kinase domain. This aberrant kinase activity is considered a key driver of neurodegeneration in both familial and sporadic forms of PD.[5] As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for developing disease-modifying treatments for Parkinson's and other neurodegenerative disorders.[4][5][6]
This technical guide provides an in-depth overview of the preclinical investigation of this compound as a neuroprotective agent. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical pathways and workflows involved in its investigation.
Mechanism of Action: LRRK2 Inhibition
GNE-7915 acts as a type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[7][8] This binding event prevents the phosphorylation of LRRK2 itself (autophosphorylation) and the phosphorylation of its downstream substrates, such as Rab GTPases. The hyperactivation of LRRK2 is linked to several pathological processes implicated in neurodegeneration, including lysosomal dysfunction, impaired clearance of protein aggregates like α-synuclein, and mitochondrial deficits.[9] By inhibiting LRRK2 kinase activity, GNE-7915 aims to mitigate these downstream cellular dysfunctions and exert a neuroprotective effect.[9]
dot
Caption: GNE-7915 inhibits active LRRK2 kinase, preventing downstream effects.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of GNE-7915.
Table 1: Biochemical and Cellular Potency of GNE-7915
| Parameter | Target | Assay Type | Cell Line | Value | Source |
| IC50 | LRRK2 | Cell-free | - | 9 nM | [2][3][4] |
| Ki | LRRK2 | Biochemical | - | 1 nM | [3][5] |
| IC50 | pLRRK2 Autophosphorylation | Cellular | HEK293 | 9 nM | [10] |
Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice (100 mg/kg, s.c.)
| Time Point | Serum Concentration (ng/mL) | Brain Concentration (ng/g) | Source |
| 1 hour | ~12,000 | ~4,000 | [11][12] |
| 6 hours | ~4,000 | ~2,000 | [13] |
| 24 hours | ~500 | ~200 | [11][12] |
Table 3: In Vivo Pharmacodynamic Effects of GNE-7915 in LRRK2R1441G Mutant Mice (100 mg/kg, s.c.)
| Biomarker | Tissue | Time Point | % Inhibition (vs. Vehicle) | Source |
| pThr73-Rab10 | Lung | 24 hours | 88% | [13] |
| pSer106-Rab12 | Lung | 6 hours | 52% | [13] |
Table 4: Selectivity Profile of GNE-7915
| Kinase Panel | Concentration | Number of Kinases with >50% Inhibition | Notable Off-Target Kinases (>65% inhibition) | Source |
| Invitrogen (187 kinases) | 0.1 µM | 1 | TTK | [2][10] |
| DiscoverX KinomeScan (392 kinases) | 0.1 µM | 10 | TTK, ALK | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of GNE-7915.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of GNE-7915 to inhibit LRRK2 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
This compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Plate HEK293 cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of GNE-7915 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSer935-LRRK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.[10]
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay measures the direct inhibition of LRRK2 kinase activity by GNE-7915.
Materials:
-
Recombinant LRRK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.
-
Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubate the reaction for 60 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP using a phosphorimager and quantify the signal.[10]
Immunocytochemistry for α-Synuclein Phosphorylation
This protocol is used to visualize the effect of GNE-7915 on the phosphorylation of α-synuclein at Serine 129 (pSer129-αSyn) in a cellular model.
Materials:
-
SH-SY5Y cells stably overexpressing α-synuclein
-
This compound (0.1 to 100 nM) or vehicle (0.01% DMSO)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-α-synuclein and anti-pSer129-αSyn
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed SH-SY5Y cells on coverslips in a 12-well plate.
-
Treat cells with GNE-7915 (dose-ranging from 0.1 to 100 nM) or vehicle (0.01% DMSO) for 24 hours.[13]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Rinse three times with PBS.
-
Block with 10% normal goat serum for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[14]
In Vivo Mouse Studies for Neuroprotection
This workflow outlines the key steps in assessing the neuroprotective effects of GNE-7915 in a mouse model of Parkinson's disease.
dot
Caption: Workflow for in vivo evaluation of GNE-7915 neuroprotection.
Conclusion
This compound has demonstrated significant promise as a neuroprotective agent in preclinical models. Its high potency, selectivity, and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of LRRK2 kinase activity in neurodegeneration. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development. Further investigation into the long-term efficacy and safety of LRRK2 inhibitors like GNE-7915 is warranted to translate these promising preclinical findings into novel therapies for patients with Parkinson's disease and related synucleinopathies.
References
- 1. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNE-7915 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915 - Yorodumi [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.uconn.edu [health.uconn.edu]
GNE-7915 Tosylate: A Technical Guide to its Role in Alpha-Synuclein Oligomer Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded alpha-synuclein (α-synuclein) into toxic oligomers and larger aggregates known as Lewy bodies. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key genetic factor in PD, with mutations leading to increased kinase activity and a higher risk of developing the disease. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 tosylate and its demonstrated role in reducing α-synuclein oligomers, a critical pathological species in synucleinopathies. We will detail its mechanism of action, present key quantitative data from preclinical studies, and outline the experimental methodologies used to evaluate its efficacy.
Introduction to this compound
GNE-7915 is a small molecule inhibitor of LRRK2, developed for its high potency, selectivity, and ability to cross the blood-brain barrier.[1] Its tosylate salt form is often used in research settings. The compound has been instrumental in elucidating the downstream effects of LRRK2 inhibition and its potential as a therapeutic strategy for Parkinson's disease.
Chemical Properties of GNE-7915:
| Property | Value |
| Chemical Name | 4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxy-N-methylbenzamide |
| Molecular Formula | C26H29F4N5O6S (tosylate) |
| Molecular Weight | 615.60 g/mol (tosylate) |
| CAS Number | 2070015-00-6 (tosylate) |
The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease
The pathology of Parkinson's disease is complex, with both genetic and environmental factors playing a role. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[2] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase domain.
Emerging evidence strongly suggests a functional interaction between LRRK2 and α-synuclein.[2][3][4][5][6] While the exact mechanisms are still under investigation, several key points of convergence have been identified:
-
Direct Interaction and Phosphorylation: LRRK2 can directly phosphorylate α-synuclein, influencing its aggregation propensity.
-
Vesicular Trafficking: Both LRRK2 and α-synuclein are involved in regulating synaptic vesicle dynamics. Dysfunctional LRRK2 can impair these processes, potentially leading to an accumulation of α-synuclein.
-
Autophagy and Protein Clearance: LRRK2 is implicated in the regulation of autophagy, the cellular process responsible for clearing misfolded proteins. Impaired autophagy due to LRRK2 hyperactivity may contribute to the buildup of toxic α-synuclein oligomers.
-
Neuroinflammation: LRRK2 activity in microglia, the resident immune cells of the brain, is linked to neuroinflammatory responses.[7] Alpha-synuclein oligomers can activate microglia, and LRRK2 hyperactivity can exacerbate this inflammatory cascade, creating a vicious cycle that promotes neurodegeneration.[7]
The inhibition of LRRK2 kinase activity by molecules like GNE-7915 presents a promising therapeutic strategy to interrupt these pathological processes.
GNE-7915 Mechanism of Action in Reducing Alpha-Synuclein Oligomers
GNE-7915 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2's enzymatic activity is central to its ability to reduce α-synuclein oligomer levels.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of LRRK2 and α-Synuclein in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LRRK2 interactions with α-synuclein in Parkinson's disease brains and in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 and alpha synuclein interaction – Parkinson's Movement [parkinsonsmovement.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The unlikely partnership between LRRK2 and α-synuclein in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2 Inhibition Mitigates the Neuroinflammation Caused by TLR2-Specific α-Synuclein and Alleviates Neuroinflammation-Derived Dopaminergic Neuronal Loss - PMC [pmc.ncbi.nlm.nih.gov]
Basic research applications of GNE-7915 tosylate
An In-depth Technical Guide to the Basic Research Applications of GNE-7915 Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Developed through property and structure-based drug design, it serves as a critical tool for investigating the kinase-dependent functions of LRRK2 in both physiological and pathological contexts.[5] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), and inhibiting its kinase activity is a leading therapeutic strategy.[4] GNE-7915's favorable pharmacological profile, including metabolic stability and brain penetration across multiple species, makes it an invaluable asset for preclinical research aimed at understanding LRRK2 biology and validating it as a drug target.[4][5]
Mechanism of Action
GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 in its active conformation to block its catalytic activity.[6] The primary molecular consequence of LRRK2 inhibition by GNE-7915 is the reduction of phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key substrate of LRRK2 is a subset of Rab GTPases, with phosphorylation of Rab10 at the Threonine 73 (Thr73) residue being a well-established biomarker of LRRK2 kinase activity.[7][8] Inhibition of LRRK2 by GNE-7915 leads to a measurable decrease in pThr73-Rab10 levels.[7] Additionally, LRRK2 inhibition results in the dephosphorylation of LRRK2 at serine residues S910 and S935, which serves as an indirect cellular marker of target engagement.[8][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GNE-7915, demonstrating its potency and selectivity.
Table 1: Potency of GNE-7915
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| IC₅₀ | 9 nM | Cell-free LRRK2 assay | [1][3][4] |
| Kᵢ | 1 nM | Cell-free LRRK2 assay | [2][3][10] |
| Cellular Kᵢ | 9 nM | pLRRK2 cellular assay |[10] |
Table 2: Kinase Selectivity Profile of GNE-7915
| Assay Type | Panel Size | Key Findings | Reference |
|---|---|---|---|
| Invitrogen Kinase Profiling | 187 kinases | At 0.1 µM, only TTK showed >50% inhibition. | [1][10] |
| DiscoverX KinomeScan | 392 kinases | At 0.1 µM, >65% probe displacement for only LRRK2, TTK, and ALK. | [1] |
| Specific Kinase Comparison | N/A | >3200-fold selective over JAK2; 53-fold selective over TTK. | [11] |
| Cerep Receptor Profiling | Expanded brain panels | >70% inhibition of the 5-HT₂B receptor at 10 µM. |[1] |
Experimental Protocols and Research Applications
GNE-7915 is utilized in a variety of in vitro and in vivo experimental settings to probe LRRK2 function.
In Vitro Application: Cellular LRRK2 Target Engagement Assay
This assay is fundamental for confirming the ability of GNE-7915 to inhibit LRRK2 kinase activity within a cellular context. It typically measures the phosphorylation status of LRRK2 substrates.
Detailed Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing a pathogenic LRRK2 mutant (e.g., G2019S) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Plate cells in multi-well plates. Once confluent, treat the cells with a dose-response curve of GNE-7915 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12]
-
Cell Lysis: Aspirate the media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against pThr73-Rab10 and total Rab10 (or total LRRK2 and a loading control like GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for each treatment condition and normalize to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Application: Pharmacodynamic Assessment in a Mouse Model
This type of study is crucial for establishing the relationship between GNE-7915 dose, exposure, and target inhibition in a living organism, particularly in the brain.
Detailed Methodology:
-
Animal Model: Use transgenic mice expressing human LRRK2, such as BAC transgenic mice with the G2019S mutation or LRRK2 R1441G knock-in mice.[3][7] House animals under standard conditions with ad libitum access to food and water.
-
Compound Administration: Administer GNE-7915 via a relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose might be 50 mg/kg.[3] Include a vehicle control group.
-
Tissue Collection: At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals.[7] Rapidly dissect and collect tissues of interest, such as the brain (striatum, cortex) and peripheral organs (e.g., lung, kidney).[7] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Pharmacokinetic (PK) Analysis (Optional but Recommended): Collect blood samples at the same time points to measure plasma concentrations of GNE-7915 using LC-MS/MS, allowing for PK/PD modeling.
-
Tissue Processing: Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Pharmacodynamic (PD) Analysis: Use the tissue homogenates to perform Western blot analysis as described in the in vitro protocol to measure the levels of pThr73-Rab10, total Rab10, pSer935-LRRK2, and total LRRK2.
-
Data Analysis: Quantify the change in phosphorylation of LRRK2 or its substrates in the tissue homogenates at different time points and dose levels relative to the vehicle-treated group. Correlate the pharmacodynamic effect with the pharmacokinetic profile of GNE-7915.
Selectivity and Off-Target Considerations
While GNE-7915 is highly selective for LRRK2, it is not completely specific. At concentrations significantly higher than its LRRK2 IC₅₀, it can inhibit other kinases, most notably TTK and ALK.[1] It also acts as a moderately potent antagonist of the serotonin receptor 5-HT₂B.[1] These off-target activities are critical considerations for researchers when designing experiments and interpreting results, as they could lead to confounding effects unrelated to LRRK2 inhibition. Long-term studies in mice have shown that GNE-7915 can reduce α-synuclein oligomers without causing the adverse lung and kidney effects seen with some other LRRK2 inhibitors at high doses.[7][8] However, studies in non-human primates have reported that GNE-7915 can cause the accumulation of lamellar bodies in type II pneumocytes in the lungs, a finding consistent with LRRK2 knockout phenotypes.[13]
Physicochemical Properties
Table 3: Physicochemical Properties of GNE-7915 and its Tosylate Salt
| Property | GNE-7915 (Free Base) | This compound | Reference |
|---|---|---|---|
| CAS Number | 1351761-44-8 | 2070015-00-6 | [1][4][14][15] |
| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | C₂₆H₂₉F₄N₅O₆S | [1][4][14] |
| Molecular Weight | 443.40 g/mol | 615.60 g/mol | [1][4][14] |
| Appearance | Off-white to light yellow solid | White crystal powder | [1][16] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | Soluble in DMSO |[1] |
Conclusion
This compound is a cornerstone research tool for the LRRK2 field. Its high potency, selectivity, and ability to penetrate the central nervous system allow for robust interrogation of LRRK2 kinase function in a wide range of preclinical models. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize GNE-7915 to investigate the role of LRRK2 in cellular signaling, explore its involvement in the pathogenesis of Parkinson's disease, and evaluate the therapeutic potential of LRRK2 inhibition. Careful consideration of its off-target profile is essential for the rigorous interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]
- 15. This compound | 2070015-00-6 | LRRK2 | MOLNOVA [molnova.com]
- 16. GNE-7915 - LKT Labs [lktlabs.com]
GNE-7915 Tosylate: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of GNE-7915 tosylate, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, drug discovery, and development, particularly those focused on therapies for Parkinson's disease.
Chemical Structure and Properties
GNE-7915 is a small molecule inhibitor belonging to the aminopyrimidine class of compounds. The tosylate salt form enhances its stability and solubility for research and development purposes.
Table 1: Chemical Identifiers and Properties of GNE-7915
| Identifier | Value |
| IUPAC Name | (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone |
| CAS Number | 1351761-44-8 (free base), 2070015-00-6 (tosylate)[1] |
| Molecular Formula | C₁₉H₂₁F₄N₅O₃ (free base), C₂₆H₂₉F₄N₅O₆S (tosylate)[2][3] |
| Molecular Weight | 443.40 g/mol (free base), 615.60 g/mol (tosylate)[3][4] |
| SMILES | CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC |
| InChI Key | XCFLWTZSJYBCPF-UHFFFAOYSA-N (free base)[1][4][5] |
Biological Activity and Potency
GNE-7915 is a highly potent and selective inhibitor of the LRRK2 kinase activity. Its inhibitory potential has been characterized in both biochemical and cellular assays.
Table 2: In Vitro and Cellular Potency of GNE-7915
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 9 nM | LRRK2 autophosphorylation in HEK293 cells | [1][4][6][7] |
| Kᵢ | 1 nM | Biochemical assay | [3][8] |
| Cellular IC₅₀ | 18.7 nM | Cell-based LRRK2 Ser1292 autophosphorylation assay | [4] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. GNE-7915 has demonstrated high selectivity for LRRK2 over a broad range of other kinases.
Table 3: Kinase Selectivity of GNE-7915
| Kinase Panel | Number of Kinases | Concentration Tested | Results | Source |
| Invitrogen | 187 | 100 nM | Only TTK inhibited >50% | [3][8] |
| DiscoverX KinomeScan | 392 | 100 nM | 10 kinases with >50% probe displacement | [1] |
Pharmacokinetic Properties
GNE-7915 exhibits favorable pharmacokinetic properties, including brain penetrance, which is crucial for targeting neurological diseases like Parkinson's.
Table 4: In Vivo Pharmacokinetic Data for GNE-7915
| Species | Dose and Route | Key Findings | Source |
| Mouse | 50 mg/kg (i.p. or p.o.) | Concentration-dependent reduction of pLRRK2 in the brain of BAC transgenic mice.[7] | [7] |
| Rat | Not specified | Excellent in vivo PK profiles with long half-lives, good oral exposure, and high passive permeability.[5] | [5] |
Experimental Protocols
Biochemical LRRK2 Kinase Assay (Radiometric)
This assay quantifies the direct inhibition of LRRK2 kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP solution
-
GNE-7915 (or other inhibitors) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer.
-
Add varying concentrations of GNE-7915 or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to determine the extent of inhibition.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This cell-based assay measures the inhibition of LRRK2 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) expressing LRRK2
-
Cell culture medium and reagents
-
GNE-7915 (or other inhibitors) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pLRRK2 (e.g., Ser1292) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of GNE-7915 or DMSO for a specified time (e.g., 90 minutes).
-
Wash cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pLRRK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total LRRK2 for normalization.
-
Quantify band intensities to determine the IC₅₀ value.
In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice
This protocol outlines a typical study to assess the brain penetration and efficacy of GNE-7915 in a mouse model.
Materials:
-
BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)
-
GNE-7915 formulated for in vivo administration (e.g., in a suitable vehicle)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer GNE-7915 to mice at a defined dose (e.g., 50 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection).
-
At various time points post-dosing, collect blood samples (for plasma) and brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract GNE-7915 from plasma and brain homogenates.
-
Quantify the concentration of GNE-7915 in each sample using a validated LC-MS/MS method.
-
For pharmacodynamic assessment, analyze the levels of phosphorylated LRRK2 (pLRRK2) in brain homogenates by Western blot or other sensitive methods to determine the extent of target engagement.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions at the intersection of several cellular pathways implicated in Parkinson's disease pathogenesis. Its kinase activity is central to its pathological effects.
Caption: LRRK2 Signaling Pathway and the Point of Inhibition by GNE-7915.
Experimental Workflow for LRRK2 Inhibitor Characterization
The discovery and characterization of LRRK2 inhibitors like GNE-7915 follow a structured workflow from initial screening to in vivo validation.
Caption: General Experimental Workflow for the Characterization of LRRK2 Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of LRRK2 Inhibitors through Computational Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Function and Downstream Targets of LRRK2 | Parkinson's Disease [michaeljfox.org]
- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GNE-7915 Tosylate: A Deep Dive into its Potent and Selective Inhibition of LRRK2 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective LRRK2 kinase inhibitor, GNE-7915 tosylate. Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity.[1] GNE-7915 has emerged as a critical tool for studying the consequences of LRRK2 inhibition due to its high potency, selectivity, and ability to penetrate the central nervous system.[2] This document details the quantitative biochemical and cellular activity of GNE-7915, provides in-depth experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental procedures.
Quantitative Assessment of GNE-7915 Activity
The inhibitory effects of GNE-7915 on LRRK2 kinase activity have been extensively quantified through various biochemical and cellular assays. The following tables summarize the key data regarding its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 9 nM | LRRK2 Autophosphorylation | [3] |
| Kᵢ | 1 nM | LRRK2 (Cell-free assay) | [3] |
| Cellular IC₅₀ | 9 nM | pLRRK2 Autophosphorylation (HEK293 cells) | [4] |
Table 1: Potency of GNE-7915 against LRRK2 Kinase. This table highlights the sub-nanomolar to low nanomolar potency of GNE-7915 in both biochemical and cellular contexts.
| Assay Platform | Number of Kinases Screened | Key Findings | Reference |
| Invitrogen Kinase Profiling | 187 | At 0.1 µM, only TTK showed >50% inhibition. | [5] |
| DiscoverX KinomeScan | 392 | At 0.1 µM, binding of >65% probe displacement was observed for only LRRK2, TTK, and ALK. | [5] |
| Cerep Receptor Profiling | Expanded brain panels | Moderately potent antagonist activity at the 5-HT₂B receptor. | [5] |
Table 2: Kinase Selectivity Profile of GNE-7915. This table demonstrates the high selectivity of GNE-7915 for LRRK2 over a broad range of other kinases, a critical attribute for a therapeutic candidate.
LRRK2 Signaling and GNE-7915's Mechanism of Action
LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[1] Its kinase activity is implicated in various cellular processes, and its hyperactivity is a causal factor in Parkinson's disease. One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the switch II domain.[6] This phosphorylation event is a reliable biomarker of LRRK2 kinase activity in both cellular and in vivo models.[6] GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[7]
Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GNE-7915's effects on LRRK2 kinase activity. Below are protocols for key in vitro, cellular, and in vivo assays.
Radiometric LRRK2 Kinase Assay
This biochemical assay directly measures the kinase activity of recombinant LRRK2 by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant LRRK2 (e.g., G2019S mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
This compound dissolved in DMSO
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.
-
Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubate the reaction for 60 minutes at 30°C with gentle agitation.[4]
-
Stop the reaction by adding Laemmli sample buffer.[4]
-
Separate the proteins by SDS-PAGE.[4]
-
Visualize and quantify the radiolabeled MBP using a phosphorimager.
References
- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-7915 Tosylate In Vivo Study Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of GNE-7915 in relevant animal models of neurodegenerative diseases, particularly Parkinson's disease.
Introduction
GNE-7915 is a small molecule inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 hyperactivity has also been observed in idiopathic cases.[3] GNE-7915 effectively crosses the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in the central nervous system.[2][4] In vivo studies are crucial for understanding the compound's behavior and efficacy in a living organism before clinical development.
Mechanism of Action
GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 to block its kinase activity.[5] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10, Rab12).[6][7][8] The aberrant phosphorylation of these substrates is linked to disruptions in cellular processes like vesicular trafficking, autophagy, and lysosomal function, which are implicated in Parkinson's disease pathology.[8][9][10]
Data Presentation
Table 1: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of GNE-7915
| Parameter | Species | Dose & Route | Value | Time Point | Reference |
| Pharmacokinetics | |||||
| Peak Serum Conc. | Mouse (WT) | 100 mg/kg, s.c. | ~4000 ng/mL | 1 h | [6][7] |
| Peak Brain Conc. | Mouse (WT) | 100 mg/kg, s.c. | ~1000 ng/g | 1 h | [6][7] |
| Pharmacodynamics | |||||
| LRRK2 Kinase Inhibition (pRab10) | Mouse (WT & LRRK2R1441G) | 100 mg/kg, s.c. | Max. inhibition | 24 h | [7] |
| Duration of LRRK2 Kinase Inhibition | Mouse (WT & LRRK2R1441G) | 100 mg/kg, s.c. | Return to basal | 72 h | [6][7] |
| α-Synuclein Oligomer Reduction | Mouse (LRRK2R1441G) | 100 mg/kg, s.c. (twice weekly) | Significant reduction | 18 weeks | [6] |
Table 2: Summary of GNE-7915 In Vivo Efficacy and Safety Studies
| Animal Model | Dosing Regimen | Key Findings | Safety Observations | Reference |
| Efficacy | ||||
| LRRK2R1441G Mutant Mice | 100 mg/kg, s.c., twice weekly for 18 weeks | Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels. | No increased mortality or morbidity. No abnormalities in lung, kidney, or liver function. | [6] |
| BAC Transgenic Mice (human LRRK2 G2019S) | 50 mg/kg, i.p. or p.o. | Concentration-dependent reduction of pLRRK2 in the brain. | Not specified in detail. | [1] |
| Safety/Toxicology | ||||
| Rat | 10, 50, or 100 mg/kg, p.o., daily for 7 days | Not applicable | No microscopic effects observed in lungs or kidneys. | [11] |
| Cynomolgus Monkey | 30 mg/kg, p.o., twice daily for 15 days | Not applicable | Increased vacuolation of type II pneumocytes in the lungs. | [11][12] |
| Cynomolgus Monkey | 10, 25, or 65 mg/kg, p.o., daily for 7 days or 30 mg/kg for 29 days | Not applicable | Increased vacuolation of type II pneumocytes. | [11] |
Experimental Protocols
Protocol 1: Acute In Vivo LRRK2 Kinase Activity Inhibition Study in Mice
Objective: To assess the acute effect of GNE-7915 on LRRK2 kinase activity in the brain and peripheral tissues of mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O formulation[1] or other suitable vehicle)
-
Wild-type or LRRK2 mutant mice (e.g., LRRK2R1441G)
-
Syringes and needles for subcutaneous injection
-
Tissue homogenization buffer and equipment
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against pThr73-Rab10, total Rab10, pSer106-Rab12, total Rab12, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies
Procedure:
-
Compound Formulation: Prepare a fresh suspension of GNE-7915 in the chosen vehicle on the day of the experiment. A suggested formulation is to first dissolve GNE-7915 in DMSO, then add PEG300, followed by Tween80, and finally ddH2O.[1] Ensure the final concentration allows for the desired dosage in an appropriate injection volume (e.g., 10 mL/kg).
-
Animal Dosing:
-
Tissue Collection:
-
Euthanize mice at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of LRRK2 inhibition.[7]
-
Immediately collect brain and peripheral tissues of interest (e.g., lungs, kidneys) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Western Blot Analysis:
-
Prepare tissue lysates by homogenizing the frozen tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of LRRK2 substrates (pRab10 and pRab12) relative to the total protein levels of these substrates.
-
Quantify band intensities to determine the extent and duration of LRRK2 kinase inhibition.
-
Protocol 2: Chronic In Vivo Efficacy Study in a Parkinson's Disease Mouse Model
Objective: To evaluate the long-term efficacy of GNE-7915 in reducing Parkinson's disease-related pathology in a relevant mouse model.
Materials:
-
This compound
-
Vehicle
-
LRRK2 mutant mice (e.g., LRRK2R1441G) prone to developing α-synuclein pathology.
-
Syringes and needles for subcutaneous injection
-
Equipment for tissue processing for immunohistochemistry and biochemical analysis.
-
Antibodies for α-synuclein oligomers and pSer129-αSyn.
Procedure:
-
Animal Model and Dosing Regimen:
-
Monitoring:
-
Monitor the health and body weight of the animals regularly throughout the study.
-
Perform behavioral tests relevant to Parkinson's disease if applicable to the model.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect the brains.
-
Process one hemisphere for biochemical analysis and the other for immunohistochemistry.
-
Biochemical Analysis: Homogenize brain regions (e.g., striatum, cortex) and perform assays to quantify α-synuclein oligomers and the ratio of pSer129-αSyn to total α-synuclein.[6]
-
Immunohistochemistry: Section the brain and perform staining for α-synuclein pathology to visualize changes in protein aggregation and localization.
-
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: Experimental workflow for a chronic GNE-7915 in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzforum.org [alzforum.org]
GNE-7915 Tosylate for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical mouse models of Parkinson's Disease. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
GNE-7915 is a brain-penetrant LRRK2 inhibitor that has been instrumental in studying the role of LRRK2 kinase activity in the pathophysiology of Parkinson's disease.[1][2] Its high potency and selectivity make it a valuable tool for in vivo studies aimed at understanding disease mechanisms and evaluating potential therapeutic strategies.[3] This document outlines established protocols for the administration of this compound to various mouse models, providing a foundation for reproducible and effective preclinical research.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes quantitative data from key studies that have utilized GNE-7915 in mouse models of Parkinson's disease. This allows for easy comparison of different dosing strategies and their corresponding experimental contexts.
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| LRRK2 R1441G Mutant Mice | 100 mg/kg | Subcutaneous (s.c.) | Twice weekly for 18 weeks | Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels. No observed adverse effects on lung, kidney, or liver function with long-term treatment.[4][5] | [4] |
| BAC Transgenic Mice (human LRRK2 G2019S) | 50 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Acute (single dose) | Concentration-dependent knockdown of phosphorylated LRRK2 (pLRRK2) in the brain.[2] | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: General experimental workflow for in vivo studies with GNE-7915.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse models.
Protocol 1: Preparation of GNE-7915 Formulation for In Vivo Administration
This protocol describes the preparation of a GNE-7915 suspension suitable for subcutaneous, intraperitoneal, or oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[6] Use an ultrasonic bath if necessary to fully dissolve the compound.
-
Prepare the vehicle: In a separate sterile tube, combine the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.[6]
-
Combine stock and vehicle: To prepare the final dosing solution, first add the calculated volume of the GNE-7915 stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80: Add the Tween-80 to the mixture and vortex until it is evenly dispersed.
-
Add saline: Finally, add the sterile saline to reach the final desired volume and concentration. Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Fresh Preparation: It is recommended to prepare the GNE-7915 suspension fresh on the day of use.
Protocol 2: Long-Term Administration of GNE-7915 in LRRK2 R1441G Mutant Mice
This protocol is based on a study demonstrating the long-term efficacy and safety of GNE-7915.[4]
Animals:
-
LRRK2 R1441G mutant mice and wild-type littermate controls.
-
Age of mice at the start of treatment: 14 months.
Dosing Regimen:
-
Dose: 100 mg/kg body weight.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Frequency: Twice a week (e.g., Monday and Thursday) for 18 consecutive weeks.
-
Formulation: Prepare as described in Protocol 1.
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Before initiating treatment, it may be beneficial to perform baseline behavioral tests or collect biological samples (e.g., blood) for comparison.
-
Drug Administration:
-
Weigh each mouse to calculate the precise volume of the GNE-7915 suspension to be administered.
-
Administer the 100 mg/kg dose via subcutaneous injection in the scruff of the neck.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, or general health.
-
-
Brain Tissue: Harvest the brain and dissect specific regions (e.g., striatum, cortex) for biochemical analysis (e.g., Western blotting for α-synuclein oligomers, pSer129-αSyn) or immunohistochemistry.
-
Peripheral Tissues: Collect lung, kidney, and liver for histopathological assessment to evaluate potential off-target effects.[4]
-
Protocol 3: Acute Administration for Pharmacokinetic and Target Engagement Studies
This protocol is designed to assess the pharmacokinetic profile of GNE-7915 and its ability to engage its target, LRRK2, in the brain.
Animals:
-
Wild-type or transgenic mice (e.g., BAC LRRK2 G2019S).
Dosing Regimen:
-
Dose: 50 mg/kg body weight.[2]
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Frequency: Single dose.
-
Formulation: Prepare as described in Protocol 1.
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week prior to the study.
-
Drug Administration: Administer a single 50 mg/kg dose of GNE-7915 or vehicle to respective groups.
-
Time-Course Sample Collection:
-
Based on pharmacokinetic data, which shows a peak brain and serum concentration at approximately 1 hour post-injection, collect samples at various time points.[4]
-
Suggested time points: pre-dose (0 h), 1 h, 4 h, 8 h, and 24 h post-dose.
-
At each time point, euthanize a cohort of animals.
-
-
Sample Processing:
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain, and either flash-freeze the whole brain or dissect specific regions for storage at -80°C.
-
-
Analysis:
-
Pharmacokinetics: Analyze plasma and brain homogenates using LC-MS/MS to determine the concentration of GNE-7915 at each time point.
-
Target Engagement: Perform Western blot analysis on brain lysates to measure the levels of phosphorylated LRRK2 (pLRRK2) and its downstream substrates, such as phosphorylated Rab10, to assess the extent and duration of target inhibition.[4]
-
Conclusion
The provided application notes and protocols offer a detailed guide for the use of this compound in mouse models of Parkinson's disease. The data and methodologies summarized here are intended to assist researchers in designing and executing robust in vivo studies to further elucidate the role of LRRK2 in neurodegeneration and to evaluate the therapeutic potential of its inhibition. Adherence to these established protocols will contribute to the generation of reliable and reproducible preclinical data.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
GNE-7915 Tosylate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and formulation of GNE-7915 tosylate for preclinical experimental use. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2] Proper handling and formulation of this compound are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a white crystalline powder.[1] Due to its molecular structure, it is a poorly water-soluble compound, necessitating the use of organic solvents or specialized formulation vehicles for dissolution.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulation systems. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the presence of other excipients.
| Solvent/Vehicle System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (81.22 mM) | May require warming or sonication to achieve full dissolution. |
| Water | Insoluble | --- |
| Ethanol | Insoluble | --- |
| Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.64 mM) | Results in a clear solution. |
| Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.64 mM) | Forms a suspended solution; requires sonication. |
| Formulation 3: 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.64 mM) | Results in a clear solution. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into aqueous buffers for in vitro experiments or for the preparation of in vivo dosing formulations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) and/or sonication can be applied to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound for In Vivo Oral Administration
This protocol details the preparation of a vehicle-based formulation suitable for oral gavage in rodents. This formulation aims to enhance the solubility and bioavailability of the compound.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final formulation for clarity. Prepare fresh daily before administration.
GNE-7915 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LRRK2 signaling pathway targeted by GNE-7915 and a typical experimental workflow for its formulation and administration.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: Experimental workflow for this compound from powder to analysis.
References
Application Notes and Protocols for GNE-7915 Tosylate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to hyperactive LRRK2, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[5][6] The increased kinase activity of LRRK2 is a key therapeutic target, and inhibitors like GNE-7915 are crucial tools for investigating the downstream effects of LRRK2 hyperactivation and its role in neurodegenerative processes.[7][8][9]
These application notes provide detailed protocols for the use of GNE-7915 tosylate in primary neuronal cultures to study LRRK2-mediated signaling pathways, including the phosphorylation of its substrate Rab10, and its potential effects on α-synuclein, a protein central to Parkinson's disease pathology.[7][8][10]
Mechanism of Action
GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[5][11] This competitive inhibition prevents the phosphotransferase activity of LRRK2, thereby reducing the phosphorylation of its downstream substrates. One of the most well-characterized substrates is the Rab GTPase, Rab10.[10][12] LRRK2-mediated phosphorylation of Rab10 at Threonine 73 is a key event in the signaling cascade.[10] By inhibiting LRRK2, GNE-7915 leads to a dose-dependent decrease in the levels of phosphorylated Rab10 (pRab10), which can serve as a robust biomarker for target engagement in cellular models.[7]
Data Presentation
Quantitative Data for GNE-7915
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 9 nM | In vitro kinase assay | [1][2][13] |
| Kᵢ | 1 nM | In vitro kinase assay | [1] |
| Cellular Activity | Single-digit nanomolar | HEK293 cells | [2] |
| Selectivity | >3200-fold over JAK2, >53-fold over TTK | Kinase panel screening (187 kinases) | [3] |
Recommended Concentration Range for Primary Neurons
| Application | Starting Concentration Range | Incubation Time | Notes |
| Inhibition of LRRK2 Kinase Activity (pRab10) | 1 nM - 100 nM | 1 - 24 hours | A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific primary neuronal culture system and experimental endpoint. |
| Assessment of Downstream Phenotypes (e.g., α-synuclein levels) | 10 nM - 1 µM | 24 - 72 hours or longer | Chronic effects may require longer incubation times with periodic media changes containing fresh inhibitor. |
Signaling Pathway and Experimental Workflow
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: Experimental workflow for GNE-7915 treatment in primary neuronal cultures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in primary neuronal cultures.
Materials:
-
This compound powder (Molecular Weight: 615.60 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 6.156 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Protocol 2: Treatment of Primary Neuronal Cultures with GNE-7915
Objective: To treat primary neuronal cultures with GNE-7915 to inhibit LRRK2 kinase activity and assess its downstream effects.
Materials:
-
Mature primary neuronal cultures (e.g., cortical, hippocampal, or midbrain neurons, typically 7-14 days in vitro, DIV)
-
GNE-7915 stock solution (10 mM in DMSO)
-
Pre-warmed complete neuron culture medium
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired stage of development on appropriate culture plates (e.g., multi-well plates for biochemical analysis or glass coverslips for imaging).
-
Prepare working solutions of GNE-7915 by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest GNE-7915 treated wells (typically ≤ 0.1%).
-
Carefully remove a portion (e.g., half) of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of GNE-7915 or the vehicle control.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours (1-4 hours) for assessing acute signaling events like Rab10 phosphorylation to several days (24-72 hours or longer) for studying chronic effects on protein expression or neuronal morphology.
-
For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.
-
Following treatment, proceed with downstream analysis such as Western blotting (Protocol 3) or immunocytochemistry (Protocol 4).
Protocol 3: Western Blot Analysis of LRRK2 Activity (pRab10)
Objective: To assess the inhibition of LRRK2 kinase activity in primary neurons by measuring the phosphorylation of its substrate, Rab10.
Materials:
-
GNE-7915-treated and vehicle-treated primary neuronal cultures
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies:
-
Rabbit anti-pRab10 (Thr73)
-
Mouse or Rabbit anti-Total Rab10
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the pRab10 signal to total Rab10 and the loading control.
Protocol 4: Immunocytochemistry for α-synuclein
Objective: To visualize the expression and localization of α-synuclein in primary neurons following GNE-7915 treatment.
Materials:
-
GNE-7915-treated and vehicle-treated primary neuronal cultures on glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse or Rabbit anti-α-synuclein (total or pSer129)
-
Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Mouse/Rabbit Alexa Fluor 488 or 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
After the desired treatment period, fix the primary neuronal cultures with 4% PFA in PBS for 15-20 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]
-
Incubate with the primary anti-α-synuclein antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash the cells two times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images of the neurons using a fluorescence microscope. Analyze for changes in α-synuclein intensity, distribution, or aggregation.
Troubleshooting and Considerations
-
Vehicle Effects: Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the primary neurons (typically ≤ 0.1%).
-
Inhibitor Stability: Prepare fresh working dilutions of GNE-7915 for each experiment from frozen aliquots. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health: Monitor neuronal health and morphology throughout the experiment, especially during long-term incubations, to ensure that observed effects are not due to cytotoxicity.
-
Antibody Validation: Ensure the specificity and optimal dilution of all primary antibodies for your specific application and cell type.
-
Off-Target Effects: While GNE-7915 is highly selective, at higher concentrations, off-target effects are possible.[3][4] It is crucial to use the lowest effective concentration determined from a dose-response curve. Including a structurally distinct LRRK2 inhibitor as a control can help confirm that the observed effects are specific to LRRK2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of LRRK2-Rab10 Pathway Improves Secondary Brain Injury After Surgical Brain Injury in Rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taiclone.com [taiclone.com]
- 14. benchchem.com [benchchem.com]
- 15. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNE-7915 Tosylate Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are significant genetic risk factors for both familial and sporadic Parkinson's disease (PD).[1] The pathogenic mutations, such as G2019S and R1441G, often lead to increased kinase activity, making LRRK2 a promising therapeutic target.[2][3] GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[4][5] Its administration in rodent models of Parkinson's disease allows for the investigation of LRRK2's role in disease pathogenesis and the evaluation of LRRK2 inhibition as a potential disease-modifying strategy. These application notes provide a summary of key findings and detailed protocols for the use of GNE-7915 tosylate in preclinical PD research.
Mechanism of Action
GNE-7915 is a Type I kinase inhibitor that binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[6] By inhibiting the kinase activity of LRRK2, GNE-7915 prevents the phosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10 and Rab12).[7] The hyperactivation of LRRK2 is linked to several pathological processes in Parkinson's disease, including the accumulation of alpha-synuclein (αSyn) oligomers, mitochondrial dysfunction, and neuroinflammation.[7][8] By blocking LRRK2 hyperactivity, GNE-7915 aims to ameliorate these downstream pathological effects.
Caption: GNE-7915 inhibits pathogenic LRRK2 kinase activity and downstream effects.
Data Summary
The following tables summarize quantitative data from studies administering GNE-7915 in rodent models of Parkinson's disease.
Table 1: Pharmacokinetics and Pharmacodynamics of GNE-7915
| Species/Model | Dose & Route | Time Point | Brain Concentration | Peripheral LRRK2 Inhibition (pRab10) | Reference |
| Wild-Type Mouse | 100 mg/kg, SC | 1 hour | Peak | Not Reported | [7] |
| Wild-Type Mouse | 100 mg/kg, SC | 24 hours | Gradual Decrease | Not Reported | [7] |
| LRRK2 R1441G Mouse | 100 mg/kg, SC | 72 hours | Not Reported | Dissipated | [7] |
Table 2: Efficacy of Long-Term GNE-7915 Treatment in LRRK2 R1441G Mice
| Treatment Group | Duration | Outcome Measure | Result | Reference |
| GNE-7915 (Twice Weekly) | 18 weeks | Striatal α-Synuclein Oligomers | Significantly Reduced | [7] |
| GNE-7915 (Twice Weekly) | 18 weeks | Cortical pSer129-αSyn | Reduced | [7] |
| GNE-7915 (Twice Weekly) | 18 weeks | Brain LRRK2 Hyperactivity | Inhibited to Wild-Type Levels | [7] |
Table 3: Safety and Tolerability of Long-Term GNE-7915 Treatment in LRRK2 R1441G Mice
| Assessment | Metric | Result | Reference |
| General Health | Mortality & Morbidity | No Increase Observed | [7] |
| Lung Histopathology | Swollen Lamellar Bodies | Not Observed | [7] |
| Kidney Histopathology | Abnormal Vacuolation | Not Observed | [7] |
| Liver Function | Serum Alanine Aminotransferase (ALT) | No Abnormalities | [7] |
| Systemic Inflammation | Serum Interleukin-6 (IL-6) | No Abnormalities | [7] |
Experimental Protocols
The following are detailed protocols for the administration of GNE-7915 and subsequent evaluation in rodent models.
Protocol 1: Long-Term Administration of GNE-7915 in a Genetic Rodent Model
This protocol is based on studies using LRRK2 mutant mice to assess the disease-modifying potential of LRRK2 inhibition.[7]
1. Animal Model:
-
LRRK2 R1441G mutant mice are a commonly used model.[1]
-
Both male and female mice, aged appropriately for the study design (e.g., 14 months for chronic studies), should be used.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for subcutaneous injection. While the specific vehicle for GNE-7915 in the cited study is not detailed, a common vehicle for similar compounds is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Preparation: Calculate the required amount of this compound for a 100 mg/kg dose. Suspend the compound in the vehicle by vortexing and/or sonication until a homogenous suspension is achieved. Prepare fresh on each day of dosing.
-
Administration: Administer this compound or vehicle via subcutaneous (SC) injection.
-
Dosing Regimen: For long-term studies, a regimen of twice-weekly injections for 18 weeks has been reported to be effective.[7]
3. Behavioral Assessments:
-
Conduct a battery of motor and non-motor behavioral tests at baseline and specified time points throughout the study.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[9]
-
Rotarod Test: To evaluate motor coordination and balance.[10]
-
Cylinder Test: For unilateral motor deficits, particularly relevant in toxin-induced models but can be adapted.[9]
4. Biochemical and Histopathological Analysis (Post-Mortem):
-
Tissue Collection: At the end of the treatment period, euthanize animals and collect brain, lung, kidney, and liver tissues.
-
LRRK2 Activity: Analyze brain and peripheral tissues (e.g., lung) for LRRK2 kinase activity by measuring the phosphorylation of Rab10 (pT73) via Western blot or ELISA.[7]
-
α-Synuclein Pathology: Assess striatal α-synuclein oligomer levels and cortical phosphorylated α-synuclein (pSer129) using techniques like ELISA and immunohistochemistry.[7]
-
Safety Assessment: Perform histopathological examination of lung, kidney, and liver tissues to check for any treatment-related abnormalities.[7] Measure serum markers for liver (ALT) and kidney (urinary albumin-to-creatinine ratio) function.[7]
Caption: Workflow for long-term GNE-7915 administration and evaluation.
Protocol 2: Assessing Target Engagement in a Toxin-Induced Rodent Model
This protocol is designed to evaluate the ability of GNE-7915 to protect against neurotoxicity in models that mimic environmental risk factors for PD.
1. Animal Model:
-
Use a toxin-induced model such as 6-hydroxydopamine (6-OHDA), MPTP, or rotenone to induce dopaminergic neurodegeneration.[10][11] The trichloroethylene (TCE) model has also been shown to elevate LRRK2 activity.[8]
-
Wistar or Sprague-Dawley rats are commonly used for 6-OHDA models, while C57BL/6 mice are susceptible to MPTP.
2. GNE-7915 Administration:
-
Prophylactic or Therapeutic Dosing: GNE-7915 can be administered before (prophylactic) or after (therapeutic) the toxin to assess its protective or restorative effects.
-
Dose and Route: While a 100 mg/kg subcutaneous dose has been established in mice, dose-ranging studies may be necessary for different models and species to determine optimal brain penetration and target engagement.[4][7]
3. Experimental Procedure (Example using 6-OHDA model):
-
Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra to create a lesion of the nigrostriatal pathway.
-
Treatment: Begin GNE-7915 or vehicle administration at the selected time point (pre- or post-lesion).
-
Behavioral Assessment: At 2-3 weeks post-lesion, assess motor asymmetry using the apomorphine- or amphetamine-induced rotation test.[11] The cylinder test is also highly effective for assessing forelimb use asymmetry.[9]
-
Endpoint Analysis: Euthanize animals at the study endpoint (e.g., 4-6 weeks post-lesion).
-
Immunohistochemistry: Process brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine transporter (DAT) terminals in the striatum.
-
Neuroinflammation Assessment: Analyze microglial activation (e.g., Iba1 staining) and other inflammatory markers in the brain.
Safety Considerations
While GNE-7915 has shown a good safety profile in rodents with no observed abnormalities in the lung, kidney, or liver after long-term treatment, it is important to note that studies in non-human primates (cynomolgus monkeys) revealed an accumulation of lamellar bodies in type II pneumocytes.[7][12][13] This on-target effect of LRRK2 inhibition raises potential safety concerns for translation to human clinical trials.[12] Researchers should include comprehensive safety and toxicological assessments in their study designs.
References
- 1. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LRRK2 kinase inhibition protects against Parkinson’s disease-associated environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Application Notes: Protocol for Assessing LRRK2 Inhibition by GNE-7915 Tosylate
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain enzyme with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][3] The G2019S mutation, which is the most common pathogenic mutation, results in increased LRRK2 kinase activity, positioning LRRK2 as a critical therapeutic target for developing disease-modifying treatments.[1][2] GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[4][5][6] It serves as an essential research tool for studying LRRK2 signaling pathways and for the preclinical development of novel therapeutics for Parkinson's disease.
Mechanism of Action
GNE-7915 is a Type I kinase inhibitor that functions by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[1][7] This action prevents the catalytic transfer of a phosphate group from ATP to LRRK2 substrates. The inhibition of LRRK2's kinase activity can be reliably quantified by monitoring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and its key physiological substrates, such as Rab10.[1] A reduction in the phosphorylation of these biomarkers is a direct indicator of target engagement and inhibition by GNE-7915.
Quantitative Data Summary
The inhibitory activity and selectivity of GNE-7915 have been characterized across biochemical and cellular assays.
| Parameter | Value | Description | Reference |
| Biochemical IC₅₀ | 9 nM | The concentration required to inhibit 50% of LRRK2 kinase activity in a purified enzyme assay. | [4][5][8][9] |
| Biochemical Kᵢ | 1 nM | The inhibition constant, representing the binding affinity of GNE-7915 to the LRRK2 enzyme. | [2][5][8][9] |
| Kinase Selectivity | Highly Selective | When tested against a panel of 187 kinases at 100 nM, only TTK was inhibited by more than 50%. | [2][4][8] |
| In Vivo Efficacy | Brain Penetrant | Achieves significant inhibition of LRRK2 substrate phosphorylation in the mouse brain following systemic administration. | [5][10] |
Experimental Protocols
Here we provide detailed protocols for assessing LRRK2 inhibition by GNE-7915 in biochemical, cellular, and in vivo settings.
Protocol 1: Biochemical LRRK2 Kinase Inhibition Assay
This protocol uses the ADP-Glo™ luminescence-based assay to measure the amount of ADP produced by the LRRK2 kinase reaction, which is inversely proportional to the inhibitory activity of GNE-7915.
Materials:
-
Recombinant human LRRK2 enzyme
-
LRRKtide peptide substrate
-
GNE-7915 tosylate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 µM. Then, dilute these solutions into the Kinase Buffer. A DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[1][11]
-
ADP Detection:
-
Luminescence Generation:
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, correlates with LRRK2 activity.
-
Analysis: Calculate the percent inhibition for each GNE-7915 concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of GNE-7915 and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based LRRK2 Inhibition Assay via Western Blot
This protocol measures the inhibition of LRRK2 kinase activity in a cellular environment by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935).
Materials:
-
HEK293T or SH-SY5Y cells
-
Cell culture medium and reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of GNE-7915 (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle control) for 90 minutes to 2 hours.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each treatment condition and normalize to the loading control (GAPDH). A dose-dependent decrease in this ratio indicates LRRK2 inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
GNE-7915 Tosylate: Application Notes and Protocols for Studying Lysosomal Function in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1] A primary pathological consequence of these mutations is the hyperactivation of LRRK2's kinase domain, which has been strongly implicated in the disruption of lysosomal and autophagic pathways.[2] This impairment in cellular waste clearance mechanisms is believed to contribute to the accumulation of toxic protein aggregates, such as α-synuclein, a hallmark of PD pathology.[3][4]
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[5][6] With a half-maximal inhibitory concentration (IC50) of 9 nM and a dissociation constant (Ki) of 1 nM for LRRK2, it serves as a critical research tool for investigating the downstream cellular consequences of LRRK2 inhibition.[5] These application notes provide detailed protocols for utilizing GNE-7915 tosylate in both in vitro and in vivo models to study its effects on LRRK2 signaling, α-synuclein pathology, and overall lysosomal function in the context of Parkinson's disease research.
Mechanism of Action
GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation. This competitive inhibition prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates, most notably Rab GTPases such as Rab10 and Rab12.[7] These Rab proteins are crucial regulators of vesicular trafficking and endo-lysosomal pathways. By inhibiting LRRK2, GNE-7915 helps to restore normal lysosomal function and has been shown to reduce the accumulation of pathological α-synuclein oligomers in preclinical models of PD.[3][8]
Data Presentation
The following tables summarize key quantitative data regarding the properties and effects of this compound.
Table 1: In Vitro Potency and Selectivity of GNE-7915
| Parameter | Value | Cell Line/Assay Condition | Reference |
| LRRK2 IC50 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells | [1] |
| LRRK2 Ki | 1 nM | Cell-free assay | [5] |
| Selectivity | High | Tested against a panel of 187 kinases; only TTK inhibited >50% at 100 nM |
Table 2: In Vivo Efficacy of GNE-7915 in a LRRK2 R1441G Knock-in Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Striatal α-Synuclein Oligomers | Vehicle | Baseline | [3][8] |
| GNE-7915 (100 mg/kg, s.c., twice weekly for 18 weeks) | Significant reduction | [3][8] | |
| Cortical pSer129-α-Synuclein | Vehicle | Baseline | [3][8] |
| GNE-7915 (100 mg/kg, s.c., twice weekly for 18 weeks) | Significant reduction | [3][8] | |
| Lung pThr73-Rab10 Levels | LRRK2 R1441G + Vehicle | Elevated | [7] |
| LRRK2 R1441G + GNE-7915 (single 100 mg/kg dose) | Reduced to wild-type levels, with maximum inhibition at 24h | [7] | |
| Lung pSer106-Rab12 Levels | LRRK2 R1441G + Vehicle | Elevated | [7] |
| LRRK2 R1441G + GNE-7915 (single 100 mg/kg dose) | Reduced to wild-type levels, with maximum inhibition at 24h | [7] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway in Lysosomal Function
Caption: LRRK2 signaling cascade and its role in lysosomal dysfunction.
Experimental Workflow for In Vitro GNE-7915 Treatment and Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GNE-7915 Tosylate Off-Target Effects in Macaques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-7915 tosylate in macaque studies. The information provided is based on preclinical safety and toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of GNE-7915 observed in macaques?
A1: The principal finding in macaques administered GNE-7915 is not a classic off-target effect (i.e., binding to an unintended kinase) but rather an on-target pharmacological effect related to the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2). This manifests as histopathological changes in the lungs, specifically the hypertrophy of type II pneumocytes and the accumulation of intra-alveolar macrophages.[1][2] This leads to a condition described as cytoplasmic vacuolation.[3][4]
Q2: Are the pulmonary effects observed with GNE-7915 reversible?
A2: Yes, studies have demonstrated that the lung effects, such as cytoplasmic vacuolation of type II pneumocytes, are reversible. After a washout period (e.g., two weeks), these histopathological changes have been shown to return to control levels.[3][5]
Q3: Do the lung changes induced by GNE-7915 lead to functional impairment of the respiratory system?
A3: Despite the observed histological changes in the lungs, studies have shown that these alterations do not result in measurable pulmonary deficits in macaques.[3][6] A battery of translational pulmonary function tests has been conducted, revealing no significant functional consequences associated with the GNE-7915-induced lung phenotype.
Q4: At what doses are these pulmonary effects observed?
A4: Pulmonary effects have been noted in toxicology studies at various doses. For instance, a 14-day study in rhesus monkeys at a dose of 22.5 mg/kg twice daily (b.i.d.) and a 7-day study in cynomolgus monkeys at 65 mg/kg/day resulted in physical signs that limited the administration period.[1] In another 2-week study, GNE-7915 was administered to macaques at 30 mg/kg twice daily, which induced mild cytoplasmic vacuolation of type II lung pneumocytes.[2][3]
Q5: Are there any other notable off-target or on-target effects in other organs?
A5: The available preclinical data in macaques point to the lungs as the primary site of on-target pharmacological effects. While LRRK2 knockout mice have shown changes in both the lungs and kidneys, the GNE-7915-induced effects in non-human primates have been predominantly reported in the pulmonary system.
Troubleshooting Guides
Issue: Unexpected clinical signs observed in macaques during GNE-7915 administration.
-
Possible Cause: The administered dose may be approaching the levels that induce the known on-target pulmonary effects, which can manifest as physical signs.
-
Troubleshooting Steps:
-
Review the dosing regimen and compare it with published toxicology studies. Doses around 22.5 mg/kg b.i.d. in rhesus monkeys and 65 mg/kg/day in cynomolgus monkeys have been associated with limiting physical signs.[1]
-
Consider reducing the dose to a level that still achieves the desired LRRK2 inhibition in the central nervous system but minimizes the peripheral lung effects. Studies with other LRRK2 inhibitors have shown that significant brain target engagement can be achieved at doses that produce minimal to no lung changes.[3]
-
Implement a more frequent clinical monitoring schedule to detect any adverse signs early.
-
Issue: Histopathological analysis of lung tissue reveals unexpected morphological changes.
-
Possible Cause: The observed changes are likely the known on-target effect of GNE-7915, i.e., hypertrophy of type II pneumocytes and accumulation of intra-alveolar macrophages.
-
Troubleshooting Steps:
-
Confirm the histopathological findings with a board-certified veterinary pathologist experienced in non-human primate toxicology.
-
Characterize the changes further using specialized techniques such as transmission electron microscopy to identify the accumulation of lamellar structures within hypertrophic type 2 pneumocytes.[1]
-
Perform immunohistochemical staining for pro-surfactant C (positive in affected type 2 pneumocytes) and CD11c (negative in these cells) to differentiate them from intra-alveolar macrophages.[1]
-
If possible, include a recovery group in your study design with a washout period to confirm the reversibility of the lung changes.
-
Quantitative Data Summary
| Parameter | Species | Dose | Duration | Observation | Reference |
| Histopathology | Cynomolgus Monkey | 65 mg/kg/day | 7 days | Limited administration due to physical signs; hypertrophy of type 2 pneumocytes, accumulation of intra-alveolar macrophages. | [1] |
| Rhesus Macaque | 22.5 mg/kg b.i.d. | 14 days | Limited administration due to physical signs; similar lung findings. | [1] | |
| Macaque | 30 mg/kg b.i.d. | 2 weeks | Mild cytoplasmic vacuolation of type II lung pneumocytes. | [2][3] | |
| Reversibility | Macaque | 30 mg/kg b.i.d. | 2 weeks on, 2 weeks off | Lung effects were reversible after the 2-week withdrawal period. | [3] |
| Pulmonary Function | Macaque | 30 mg/kg b.i.d. | 2 weeks | No measurable pulmonary deficits. | [3] |
Experimental Protocols
1. Histopathological Evaluation of Lung Tissue
-
Tissue Collection and Processing:
-
At the scheduled necropsy, the lungs are carefully excised and weighed.
-
The lungs are infused with a suitable fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper inflation and fixation.
-
After fixation, representative tissue samples are collected from all lung lobes.
-
Tissues are processed through graded alcohols and xylene and embedded in paraffin.
-
-
Staining:
-
5 µm sections are cut and stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
For more detailed analysis, sections can be stained with a trichrome stain to assess for any collagen accumulation within the alveolar walls.[1]
-
-
Immunohistochemistry:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a suitable method (e.g., heat-induced epitope retrieval).
-
Sections are incubated with primary antibodies against pro-surfactant C (to identify type II pneumocytes) and CD11c (a marker for intra-alveolar macrophages).[1]
-
A suitable secondary antibody and detection system are used to visualize the staining.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist examines the slides in a blinded fashion.
-
The pathologist evaluates for hypertrophy and hyperplasia of type 2 pneumocytes, accumulation of intra-alveolar macrophages, and any signs of inflammation or fibrosis.
-
2. Transmission Electron Microscopy (TEM)
-
Tissue Collection and Processing:
-
Small (approximately 1 mm³) sections of lung tissue are collected immediately after euthanasia and placed in a suitable fixative for electron microscopy (e.g., 2.5% glutaraldehyde in a cacodylate buffer).
-
The tissue is post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in an epoxy resin.
-
-
Sectioning and Imaging:
-
Ultrathin sections (60-90 nm) are cut using an ultramicrotome.
-
The sections are mounted on copper grids and stained with uranyl acetate and lead citrate.
-
The grids are examined using a transmission electron microscope to visualize the ultrastructure of the type II pneumocytes and identify the presence and morphology of lamellar bodies.[1]
-
3. Pulmonary Function Testing
While the specific parameters were not detailed in the provided search results, a standard battery of translational pulmonary function tests in non-human primates would typically include measurements of:
-
Lung Volumes: Tidal volume, vital capacity, and total lung capacity.
-
Flow Rates: Forced expiratory volume in one second (FEV1) and peak expiratory flow.
-
Gas Exchange: Diffusing capacity of the lung for carbon monoxide (DLCO).
These tests are generally performed on anesthetized animals, and baseline measurements are taken before the administration of the test article, with follow-up measurements at specified time points during and after the treatment period.
Visualizations
Caption: On-target pharmacological effect of GNE-7915 in macaque lungs.
Caption: Experimental workflow for assessing pulmonary effects of GNE-7915.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 kinase inhibitors induce a reversible effect in the lungs of non-human primates with no measurable pulmonary defi… [ouci.dntb.gov.ua]
- 5. biorxiv.org [biorxiv.org]
- 6. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GNE-7915 Tosylate Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: My GNE-7915 tosylate precipitated after diluting the DMSO stock solution into my cell culture medium. How can I prevent this?
A1: GNE-7915 is characterized by its hydrophobic nature, leading to low solubility in aqueous solutions like cell culture media. Precipitation can occur when the concentration of GNE-7915 exceeds its solubility limit in the final assay medium. To mitigate this, consider the following strategies:
-
Optimize Final Concentration: The intended final concentration of GNE-7915 may be too high. It is advisable to perform a dose-response experiment to determine the highest effective concentration that remains soluble in your specific cell culture medium.
-
Sequential Dilution: Avoid adding the highly concentrated DMSO stock solution directly to the aqueous medium. Instead, perform one or more intermediate dilution steps. For instance, first, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final volume of your complete cell culture medium.
-
Pre-warm the Medium: Adding the GNE-7915 solution to a pre-warmed (37°C) cell culture medium can enhance its solubility.
-
Vortexing During Dilution: Add the GNE-7915 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability of your this compound stock solution, it is recommended to aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C in tightly sealed tubes to protect them from light and moisture.[1] When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for up to one year.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms immediately upon adding GNE-7915 to media | The final concentration of GNE-7915 exceeds its solubility in the media. | Lower the final concentration of GNE-7915. Prepare a more concentrated stock solution to reduce the volume added to the media. |
| The stock solution was not fully dissolved. | Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. Visually inspect for any particulate matter before use. | |
| Poor mixing technique. | Add the GNE-7915 solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Precipitate forms over time in the incubator | The compound is unstable in the aqueous environment of the media at 37°C. | Prepare fresh working solutions of GNE-7915 for each experiment. Consider the stability of the compound in your experimental timeframe. |
| The pH of the media has changed. | Monitor the pH of your cell culture. Ensure proper incubator CO2 levels. | |
| Interaction with media components (e.g., serum proteins). | Try reducing the serum concentration if your experiment allows. | |
| Inconsistent or unexpected experimental results | Inaccurate concentration of GNE-7915 due to precipitation. | Follow the recommendations for preventing precipitation. Visually inspect the media for any signs of precipitation before and during the experiment. |
| Degradation of GNE-7915 stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. | |
| Off-target effects of GNE-7915. | Be aware of the known off-target activities of GNE-7915, such as inhibition of 5-HT2B and TTK.[1][2][3] Include appropriate controls to account for these potential effects. | |
| Cell toxicity observed at expected effective concentrations | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic for your specific cell line (ideally ≤ 0.5%). Always include a vehicle control. |
| GNE-7915 itself is cytotoxic at the tested concentration. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of GNE-7915 for your cell line. |
Quantitative Data Summary
Table 1: GNE-7915 Potency and Selectivity
| Parameter | Value | Assay Type | Reference |
| LRRK2 IC50 | 9 nM | Cell-free assay | [4] |
| LRRK2 Ki | 1 nM | Cell-free assay | [4] |
| Cellular LRRK2 Inhibition (pLRRK2) Ki | 9 nM | Cellular assay | [2] |
| Off-Target Inhibition (>50% at 100 nM) | TTK kinase | Kinase profiling (187 kinases) | [1][2][3] |
| Off-Target Binding (>65% probe displacement at 0.1 µM) | LRRK2, TTK, ALK | KinomeScan (392 kinases) | [1] |
| Off-Target Activity (>70% inhibition at 10 µM) | 5-HT2B receptor | Receptor profiling | [1] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (81.22 mM) | [5][6] |
| Water | Insoluble (< 0.1 mg/mL) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 615.60 g/mol ).[7]
-
Carefully weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blotting for LRRK2 Phosphorylation
This protocol is adapted from a general western blot protocol for LRRK2.[8][9]
Materials:
-
Cells treated with GNE-7915 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LRRK2, anti-total-LRRK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-LRRK2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total LRRK2 for normalization.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: Recommended experimental workflow for using GNE-7915 in in vitro assays.
Caption: Troubleshooting logic for addressing GNE-7915 precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. taiclone.com [taiclone.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]
- 8. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
GNE-7915 Tosylate Stability & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of GNE-7915 tosylate in DMSO and other solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Several suppliers report solubility in DMSO at concentrations ranging from 3 mg/mL to as high as 100 mg/mL.[1][2][3] For optimal dissolution, consider using ultrasonic agitation or gentle warming.[3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound as a solid and in a DMSO stock solution?
A2: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][4] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is acceptable for up to two weeks to one month.[1][4] For long-term storage of stock solutions, -80°C is recommended for periods ranging from three months to two years.[3][4]
Q3: Is this compound soluble in other solvents besides DMSO?
A3: Yes, GNE-7915 has been reported to be soluble in DMF (Dimethylformamide) and, to a lesser extent, in Ethanol.[5] However, it is reported to be insoluble in water.[1]
Q4: Are there any known degradation pathways for this compound in DMSO?
A4: Currently, there is no publicly available data detailing the specific degradation pathways or products of this compound in DMSO or other solvents. To ensure the integrity of your experiments, it is best practice to use freshly prepared solutions or solutions that have been stored appropriately at -80°C for a limited time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | The storage temperature is not low enough, or the concentration is too high for the storage conditions. | Store the stock solution at -80°C. If precipitation persists, consider preparing a slightly lower concentration stock solution. Before use, gently warm the solution and sonicate to ensure complete re-dissolution. |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, or the compound requires assistance to dissolve fully. | Use fresh, anhydrous DMSO. Employ sonication or gentle warming (e.g., in a 37°C water bath) to aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | GNE-7915 is poorly soluble in aqueous solutions, and the addition of the DMSO stock leads to precipitation. | Minimize the final DMSO concentration in the aqueous solution (ideally ≤0.1%). Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies or specific in vitro assays if precipitation remains an issue.[3] |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store aliquots at -80°C. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
Table 1: Solubility of GNE-7915
| Solvent | Reported Solubility | Reference(s) |
| DMSO | 3 mg/mL - 100 mg/mL | [1][2][3][5] |
| DMF | 3 mg/mL | [5] |
| Ethanol | 1 mg/mL | [5] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for GNE-7915
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [1][4] |
| In DMSO | -20°C | 2 weeks - 1 month | [1][4] |
| In DMSO | -80°C | 3 months - 2 years | [3][4] |
Experimental Protocols
Protocol: General Workflow for Assessing Compound Stability in Solution via HPLC
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in the desired solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 10 mM). Ensure complete dissolution, using sonication or gentle warming if necessary.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Protect samples from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve a vial from each storage condition.
-
Prepare a sample for HPLC analysis by diluting it to an appropriate concentration with the mobile phase.
-
-
HPLC Analysis:
-
Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate GNE-7915 from potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where GNE-7915 has maximum absorbance.
-
The initial time point (T=0) will serve as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Simplified LRRK2 Signaling Pathway in Neurodegeneration.
References
Potential adverse effects of long-term GNE-7915 tosylate treatment
Disclaimer: This document is intended for research use only by qualified professionals. GNE-7915 Tosylate is an experimental compound and not approved for human or veterinary use. All procedures should be conducted in accordance with institutional and national safety guidelines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential adverse effects of long-term this compound treatment, based on available preclinical research data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have about the potential adverse effects of this compound based on preclinical findings.
Q1: What is the primary organ of concern for potential toxicity with long-term GNE-7915 treatment?
A1: Based on preclinical studies in non-human primates (cynomolgus and rhesus monkeys), the primary organ of concern for potential toxicity is the lung .[1][2][3][4][5] Specifically, changes have been observed in type II pneumocytes.[1][2][4][5]
Q2: What specific pulmonary changes have been observed in non-human primates?
A2: Long-term administration of GNE-7915 in non-human primates has been associated with the following dose-dependent and reversible changes in the lungs:
-
Hypertrophy of type II pneumocytes: An increase in the size of these specialized lung cells.[1]
-
Cytoplasmic vacuolation of type II pneumocytes: The appearance of vacuoles within the cytoplasm of these cells.[2][3]
-
Accumulation of lamellar bodies: An increase in these secretory organelles within type II pneumocytes.[5]
-
Accumulation of intra-alveolar macrophages: An increase in the number of these immune cells in the air sacs.[1]
It is important to note that these morphological changes were not associated with measurable deficits in pulmonary function in the preclinical studies.[2][3]
Q3: Have similar adverse effects been observed in rodent models?
A3: No, long-term studies of GNE-7915 in mice did not show the same adverse pulmonary or renal effects observed in non-human primates.[6] Functional and histopathological assessments of the lungs, kidneys, and liver in mice revealed no abnormalities.[6]
Q4: Are the pulmonary effects observed with GNE-7915 considered on-target or off-target?
A4: The pulmonary changes are considered an on-target effect of LRRK2 inhibition. This is supported by the fact that similar findings have been reported with other structurally distinct LRRK2 kinase inhibitors.[4]
Q5: Are the pulmonary changes induced by GNE-7915 reversible?
A5: Yes, preclinical studies in non-human primates have demonstrated that the lung effects, such as cytoplasmic vacuolation, are reversible after cessation of GNE-7915 treatment.[2][7]
II. Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or potential adverse effects during their experiments with this compound.
Troubleshooting Guide 1: Unexpected Lung Histopathology Findings
Issue: You observe significant lung pathology in your animal models that is inconsistent with published data (e.g., severe inflammation, fibrosis, or lack of expected type II pneumocyte changes in non-human primates at relevant doses).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Integrity/Formulation Issues | - Verify the purity and identity of your this compound lot using analytical methods such as HPLC and mass spectrometry.- Ensure proper formulation and solubility. GNE-7915 is soluble in DMSO and can be prepared in vehicles like PEG300, Tween-80, and saline for in vivo studies.[8] Prepare fresh formulations for each experiment and visually inspect for precipitation. |
| Dosing Errors | - Double-check all calculations for dose and dosing volume.- Calibrate all dosing equipment to ensure accurate administration. |
| Animal Model Differences | - Be aware of species-specific differences in response to LRRK2 inhibition. Rodents do not typically exhibit the pulmonary phenotype seen in non-human primates.[6]- Consider the age, sex, and health status of your animals, as these factors can influence toxicological outcomes. |
| Histopathology Processing Artifacts | - Review your tissue fixation, processing, and staining protocols to rule out artifacts that may mimic pathological changes.- Include appropriate control groups (vehicle-treated and untreated) to differentiate treatment effects from background findings. |
Experimental Workflow for Investigating Unexpected Lung Histopathology
Caption: Workflow for troubleshooting unexpected lung histopathology.
III. Data Summary
The following tables summarize the key findings from preclinical toxicology studies of this compound.
Table 1: Summary of Pulmonary Findings in Non-Human Primates
| Species | Dose | Duration | Key Findings | Reversibility | Reference |
| Cynomolgus Monkey | 65 mg/kg/day | 7 days | Physical signs limiting study duration; Hypertrophy of type II pneumocytes, accumulation of intra-alveolar macrophages. | Not reported | [1] |
| Rhesus Monkey | 22.5 mg/kg b.i.d. | 14 days | Physical signs limiting study duration. | Not reported | [1] |
| Macaque | 30 mg/kg b.i.d. | 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes. | Yes (after 2-week washout) | [2][3][7] |
Table 2: Summary of Findings in Rodents
| Species | Dose | Duration | Key Findings | Reference |
| Mouse | 100 mg/kg (subcutaneous) | 24 hours (single dose) | Peak concentration in serum and brain at 1 hour, gradual decrease over 24 hours. | [6] |
| Mouse | 100 mg/kg (subcutaneous) | Twice weekly for 18 weeks | No increased mortality or morbidity; No abnormalities in lung, kidney, or liver function or histology. | [6] |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for assessing the effects of GNE-7915.
Protocol 1: Histopathological Evaluation of Lung Tissue
Objective: To assess morphological changes in the lungs following GNE-7915 treatment.
Methodology:
-
Tissue Collection and Fixation:
-
Animals are euthanized, and the lungs are carefully excised.
-
Lungs are inflated with and immersed in a fixative solution (e.g., 10% neutral buffered formalin) for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Fixed tissues are trimmed, dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.
-
-
Sectioning and Staining:
-
Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Special stains, such as Masson's trichrome, can be used to assess collagen deposition and fibrosis.[1]
-
Immunohistochemistry can be performed using antibodies against specific cell markers (e.g., pro-surfactant C for type II pneumocytes).[1]
-
-
Microscopic Examination and Scoring:
-
A board-certified veterinary pathologist examines the slides in a blinded manner.
-
A semi-quantitative scoring system is often used to grade the severity of lesions (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked/severe).[9]
-
Protocol 2: Pulmonary Function Testing in Non-Human Primates
Objective: To functionally assess the impact of GNE-7915-induced lung changes.
Methodology:
-
Pulmonary function tests are typically performed on anesthetized, intubated animals.
-
A battery of tests can be conducted, including:
-
Spirometry: Measures forced vital capacity (FVC) and forced expiratory volume in one second (FEV1).
-
Plethysmography: Measures functional residual capacity (FRC) and total lung capacity (TLC).
-
Diffusing Capacity of the Lung for Carbon Monoxide (DLCO): Assesses gas exchange efficiency.
-
-
Measurements are taken at baseline (before treatment) and at various time points during and after the treatment period.
V. Signaling Pathways
LRRK2 Signaling Pathway and Potential Impact of GNE-7915
GNE-7915 is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[8][10] LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its signaling is involved in various cellular processes, including autophagy and vesicular trafficking. The pulmonary effects observed with LRRK2 inhibition are thought to be related to the disruption of normal lysosomal and autophagic processes in type II pneumocytes.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
References
- 1. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. alzforum.org [alzforum.org]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
How to minimize GNE-7915 tosylate toxicity in cell lines
Welcome to the technical support center for GNE-7915 tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for minimizing toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, with a reported IC50 of 9 nM for the inhibition of LRRK2 autophosphorylation in HEK293 cells.[1][2] LRRK2 is a complex, multi-domain protein implicated in a variety of cellular processes, and its hyperactivity is associated with Parkinson's disease.[3]
Q2: What are the known off-target effects of GNE-7915?
While GNE-7915 is highly selective for LRRK2, some off-target activities have been reported. Kinase profiling studies have shown that at a concentration of 0.1 µM, GNE-7915 can inhibit TTK (also known as Mps1) and Anaplastic Lymphoma Kinase (ALK).[4] Additionally, it has been shown to be a moderately potent antagonist of the 5-HT2B serotonin receptor in in vitro functional assays.[1][2][4]
Q3: Is GNE-7915 generally considered cytotoxic to cell lines?
Several studies have reported GNE-7915 as a non-toxic inhibitor of LRRK2 at concentrations effective for inhibiting its target.[5][6] For instance, in human SH-SY5Y neuroblastoma cells, treatment with GNE-7915 at concentrations of 1, 10, and 100 nM for 24 hours effectively reduced the phosphorylation of α-synuclein at Ser129 without affecting total α-synuclein levels, suggesting no overt cytotoxicity at these concentrations.[7] However, as with any small molecule inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.
Q4: What are the potential mechanisms of toxicity at high concentrations?
While direct cytotoxicity studies are limited, understanding the cellular roles of LRRK2 and the off-target kinases of GNE-7915 can provide insights into potential toxicity mechanisms.
-
Mitochondrial Dysfunction: Pathogenic mutations in LRRK2 that increase its kinase activity have been linked to mitochondrial dysfunction, including increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and defects in mitochondrial DNA.[8][9] While GNE-7915 is intended to inhibit LRRK2, high concentrations could potentially lead to off-target effects that impact mitochondrial health.
-
Disruption of Autophagy and Lysosomal Function: LRRK2 plays a role in regulating autophagy and lysosomal function.[10][11][12] Perturbations in these pathways can lead to the accumulation of damaged organelles and proteins, ultimately causing cellular stress and death.
-
Cell Cycle Arrest: The off-target kinase TTK is a critical regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of TTK can lead to errors in cell division and cell cycle arrest.
Q5: How can I minimize the risk of GNE-7915 precipitating in my cell culture medium?
GNE-7915 is a hydrophobic compound with limited aqueous solubility. Precipitation in cell culture media is a common issue. To avoid this:
-
Proper Stock Solution Preparation: Dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved; sonication can aid in this process.[13]
-
Step-wise Dilution: When preparing your working concentration, perform serial dilutions. Avoid adding a large volume of the DMSO stock directly to the aqueous media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be toxic to cells.
-
Media Composition: Be aware that components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations, from low nanomolar to micromolar. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Prolonged exposure. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Cell line sensitivity. | Different cell lines have varying sensitivities to chemical compounds. Consider using a less sensitive cell line if appropriate for your experimental goals. | |
| Inconsistent or unexpected results. | Inhibitor precipitation. | Visually inspect the culture medium for any signs of precipitation (cloudiness, crystals). If observed, optimize the compound's dissolution and dilution as described in the FAQs. |
| Inhibitor degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Off-target effects. | Consider the known off-target effects of GNE-7915 (e.g., on TTK, ALK, 5-HT2B). If your results could be explained by these off-target activities, consider using a structurally different LRRK2 inhibitor as a control. | |
| Difficulty dissolving the compound. | Poor solubility. | Use a high-quality, anhydrous solvent like DMSO for the stock solution. Gentle warming or sonication can help to fully dissolve the compound.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature. Note that direct cytotoxicity data (e.g., IC50 for cell viability) is not widely published, reflecting the compound's generally low toxicity at effective concentrations.
Table 1: In Vitro Potency and Selectivity of GNE-7915
| Target/Assay | Cell Line/System | Value | Reference |
| LRRK2 autophosphorylation (IC50) | HEK293 | 9 nM | [1][2] |
| LRRK2 (Ki) | Cell-free assay | 1 nM | [1] |
| TTK Kinase (Ki) | Cell-free assay | 52 nM | [5] |
| 5-HT2B antagonism | In vitro functional assay | Moderately potent | [2][4] |
Table 2: Effective Concentrations of GNE-7915 in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| SH-SY5Y | Reduction of pSer129-αSyn | 1 - 100 nM | Significant reduction in phosphorylation without affecting total α-synuclein levels. | [7] |
| Primary rat midbrain neurons | Prevention of mtDNA damage | Not specified | Prevented LRRK2 G2019S-induced mitochondrial DNA damage. | |
| Human lymphoblastoid cell lines | Restoration of mtDNA integrity | Not specified | Restored mitochondrial DNA integrity in LRRK2 G2019S patient-derived cells. |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is completely dissolved. If necessary, use a brief sonication step.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the GNE-7915 stock solution to the medium and mix thoroughly to prevent precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of GNE-7915.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest GNE-7915 concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
Perform your desired downstream assays (e.g., Western blotting for pLRRK2, cell viability assay, etc.).
-
Protocol 2: Cell Viability Assay (e.g., MTT or similar colorimetric/fluorometric assays)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of analysis.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a range of GNE-7915 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and appropriate controls as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent, incubate, solubilize formazan crystals).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the cytotoxic IC50 value, if any, within the tested range.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. scienft.com [scienft.com]
- 3. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. LRRK2 and mitochondria: Recent advances and current views - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciprofiles.com [sciprofiles.com]
- 11. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of LRRK2 in Intracellular Organelle Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
GNE-7915 tosylate-induced morphological changes in lung cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-7915 tosylate in studying morphological changes in lung cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[3][4] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease.[5][6][7][8]
Q2: What are the expected morphological changes in lung cells upon treatment with this compound?
The most consistently reported morphological change in lung cells following treatment with GNE-7915 and other LRRK2 inhibitors is the development of mild cytoplasmic vacuolation, particularly in type II pneumocytes.[5][6][7] This is considered an on-target effect of LRRK2 inhibition. These vacuoles are often described as enlarged lamellar bodies, which are specialized secretory organelles in type II pneumocytes responsible for surfactant production.
Q3: Are the morphological changes induced by this compound reversible?
Yes, studies in non-human primates have demonstrated that the cytoplasmic vacuolation in lung pneumocytes is reversible upon cessation of GNE-7915 treatment.[5][6][7]
Q4: Do these morphological changes indicate cellular toxicity or impaired lung function?
While cytoplasmic vacuolation is a noticeable morphological alteration, studies have shown that it does not necessarily lead to lung degeneration or measurable pulmonary deficits.[6] In preclinical studies, lung function remained normal despite the presence of these vacuoles.[6] However, it is crucial to monitor cellular health and function in any in vitro experiment.
Q5: What is the proposed signaling pathway through which GNE-7915 induces these changes?
GNE-7915, by inhibiting LRRK2 kinase activity, is thought to impact downstream cellular processes such as autophagy and vesicular trafficking.[6][7][8] LRRK2 has been shown to interact with key autophagy-related proteins and regulate autophagosome formation.[6] The accumulation of lamellar bodies may be a consequence of altered lysosomal or autophagic pathways. LRRK2 also regulates autophagy through the ERK signaling pathway.[6]
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable cytoplasmic vacuolation in lung cells after GNE-7915 treatment. | 1. Suboptimal inhibitor concentration: The concentration of GNE-7915 may be too low to effectively inhibit LRRK2 in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for the morphological changes to manifest. 3. Cell type resistance: The chosen lung cell line (e.g., A549) may be less sensitive to LRRK2 inhibition-induced vacuolation compared to primary type II pneumocytes. 4. Incorrect inhibitor handling: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response experiment: Test a range of GNE-7915 concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Extend the incubation period: Increase the treatment time (e.g., 24, 48, 72 hours) and assess vacuolation at each time point. 3. Use a more sensitive cell line or primary cells: If possible, consider using primary lung type II pneumocytes or a different lung epithelial cell line known to have higher LRRK2 expression. 4. Ensure proper inhibitor preparation and storage: Prepare fresh stock solutions of GNE-7915 in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High levels of cell death observed at concentrations expected to induce vacuolation. | 1. Off-target effects: At higher concentrations, GNE-7915 may have off-target effects on kinases essential for cell survival. 2. Cellular stress: The chosen cell line may be particularly sensitive to the inhibition of the LRRK2 pathway, leading to apoptosis or other forms of cell death. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve GNE-7915 may be toxic to the cells. | 1. Lower the inhibitor concentration: Use the lowest effective concentration that induces vacuolation without significant cell death. 2. Assess markers of apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the observed cell death is apoptotic. 3. Control for solvent effects: Ensure that the final concentration of the solvent in the cell culture medium is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of GNE-7915 stock and working solutions can lead to inconsistent dosing. 3. Subjectivity in morphological assessment: Manual assessment of cytoplasmic vacuolation can be subjective and vary between researchers. | 1. Standardize cell culture protocols: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all related experiments. 2. Follow a strict protocol for inhibitor dilution: Prepare a large batch of a high-concentration stock solution to be aliquoted and used for a series of experiments. 3. Implement quantitative image analysis: Use high-content imaging and automated image analysis software to objectively quantify the number and size of vacuoles per cell. |
Experimental Protocols
Protocol 1: In Vitro Induction of Morphological Changes in A549 Lung Cells
This protocol describes the treatment of A549 human lung adenocarcinoma cells with this compound to observe morphological changes.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom imaging plates
-
Phase-contrast microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Culture A549 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well imaging plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
GNE-7915 Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to prepare working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Include a vehicle control (DMSO at the same final concentration as the highest GNE-7915 concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of GNE-7915 or the vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
Microscopic Analysis:
-
At each time point, examine the cells under a phase-contrast microscope for morphological changes, specifically looking for the appearance of cytoplasmic vacuoles.
-
For quantitative analysis, use a high-content imaging system to capture images of the cells.
-
Protocol 2: Quantification of Cytoplasmic Vacuolation
This protocol outlines a method for quantifying the extent of cytoplasmic vacuolation using image analysis software.
Materials:
-
Images of GNE-7915-treated and control cells (from Protocol 1)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Preprocessing:
-
Open the captured images in the image analysis software.
-
If necessary, perform background subtraction to enhance the contrast between the cells and the background.
-
-
Cell Segmentation:
-
Use the software's tools to identify and outline the individual cells in each image. This can often be done based on brightfield or a fluorescent nuclear stain if available.
-
-
Vacuole Identification and Measurement:
-
Within each segmented cell, identify the vacuoles. This can be achieved by setting a threshold for pixel intensity, as vacuoles typically appear as bright, phase-lucent structures.
-
Measure the total area of vacuoles within each cell.
-
Count the number of vacuoles per cell.
-
-
Data Analysis:
-
Calculate the average vacuole area per cell and the average number of vacuoles per cell for each treatment condition and time point.
-
Compare the results from the GNE-7915-treated groups to the vehicle control group to determine the statistical significance of any observed changes.
-
Quantitative Data Summary
The following table provides a representative summary of expected quantitative data from in vitro experiments based on preclinical in vivo findings. Actual results may vary depending on the specific experimental conditions and cell line used.
| Treatment Group | Concentration | Incubation Time (hours) | Average Number of Vacuoles per Cell (± SD) | Average Vacuole Area per Cell (µm²) (± SD) | Cell Viability (%) (± SD) |
| Vehicle Control | 0.1% DMSO | 48 | 1.2 ± 0.5 | 5.8 ± 2.1 | 98 ± 3 |
| GNE-7915 | 100 nM | 48 | 3.5 ± 1.1 | 15.2 ± 4.5 | 95 ± 4 |
| GNE-7915 | 1 µM | 48 | 8.9 ± 2.3 | 42.7 ± 11.3 | 92 ± 5 |
| GNE-7915 | 10 µM | 48 | 15.4 ± 3.8 | 78.1 ± 19.6 | 85 ± 7 |
Visualizations
Caption: GNE-7915 Signaling Pathway in Lung Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNE-7915 Tosylate: Technical Support Center on Side Effect Reversibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversibility of side effects observed with the LRRK2 inhibitor, GNE-7915 tosylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in preclinical studies?
A1: The most consistently reported side effect of GNE-7915 in preclinical non-human primate studies is the development of mild cytoplasmic vacuolation of type II pneumocytes in the lungs.[1][2][3][4][5] This is considered an on-target effect of LRRK2 inhibition.[1][4][5] In some studies involving other LRRK2 inhibitors, renal alterations have been observed; however, long-term studies in mice using GNE-7915 did not show adverse renal effects.[6][7]
Q2: Are the lung-related side effects of GNE-7915 reversible?
A2: Yes, preclinical studies in non-human primates have demonstrated that the lung effects induced by GNE-7915 are reversible.[1][2][3][4] Specifically, the cytoplasmic vacuolation of type II pneumocytes was observed to be fully resolved after a two-week washout period.[3][4]
Q3: Do the morphological lung changes caused by GNE-7915 impair pulmonary function?
A3: No, studies have shown that the histological changes in the lung tissue induced by GNE-7915 did not lead to any measurable pulmonary deficits in non-human primates.[1][5]
Q4: Is there a washout period after which the pharmacological effects of GNE-7915 dissipate?
A4: Yes. In mice, a single subcutaneous dose of GNE-7915 (100 mg/kg) resulted in significant inhibition of LRRK2 kinase activity in the lung, which dissipated and returned to basal levels by 72 hours post-injection.[6][7] In non-human primates, a two-week treatment-free period was sufficient for the reversal of lung histopathological changes.[3][4]
Q5: Are there any observed effects of GNE-7915 on kidney function?
A5: Long-term administration of GNE-7915 in mice did not result in adverse renal effects, with no significant differences observed in urinary albumin-to-creatinine ratios or serum creatinine levels compared to vehicle-treated animals.[6][7] While some other LRRK2 inhibitors have been associated with renal changes in rats, these were often not linked to impaired function and showed partial reversibility.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cytoplasmic vacuolation in type II pneumocytes observed in lung tissue samples. | This is a known on-target effect of LRRK2 inhibition by GNE-7915.[1][4][5] | This finding is expected based on preclinical data. To assess reversibility, implement a washout period of at least two weeks and re-evaluate lung histology.[3][4] Functional lung tests can be performed to confirm the absence of pulmonary deficits.[1][5] |
| Concerns about potential renal toxicity. | While GNE-7915 has not been shown to cause adverse renal effects in long-term mouse studies[6][7], other LRRK2 inhibitors have induced morphological changes in the kidneys of rats.[8] | Monitor standard markers of kidney function, such as urinary albumin-to-creatinine ratio (ACR) and serum creatinine levels. If morphological changes are a concern, a treatment-free period can be implemented to assess for potential reversibility. |
| Need to determine the duration of LRRK2 kinase activity inhibition. | The pharmacological effect of GNE-7915 is transient. | In mice, LRRK2 kinase inhibition in the lung was shown to return to baseline levels within 72 hours after a single 100 mg/kg dose.[6][7] Pharmacodynamic assessments should be timed accordingly to capture the desired window of target engagement. |
Quantitative Data Summary
Table 1: GNE-7915 Dosing and Reversibility of Lung Effects in Non-Human Primates
| Parameter | Value | Reference |
| Animal Model | Macaques/Cynomolgus Monkeys | [1][2] |
| GNE-7915 Dose | 30 mg/kg | [1][2] |
| Dosing Regimen | Twice daily | [1] |
| Treatment Duration | 2 weeks | [1] |
| Observed Lung Effect | Mild cytoplasmic vacuolation of type II pneumocytes | [1] |
| Reversibility Washout Period | 2 weeks | [3][4] |
| Reversibility Outcome | Fully reversible | [3][4] |
| Effect on Lung Function | No measurable deficits | [1][5] |
Table 2: GNE-7915 Pharmacodynamics in Mice
| Parameter | Value | Reference |
| Animal Model | Mice | [6][7] |
| GNE-7915 Dose | 100 mg/kg | [6][7] |
| Route of Administration | Subcutaneous | [6][7] |
| Primary Pharmacodynamic Effect | Inhibition of LRRK2 kinase activity in the lung | [6][7] |
| Time to Dissipation of Effect | 72 hours | [6][7] |
Experimental Protocols
Protocol 1: Assessment of Reversibility of Lung Effects in Non-Human Primates
-
Animal Model: Cynomolgus monkeys.
-
Compound Administration: Administer this compound at a dose of 30 mg/kg twice daily for a period of 14 days.[1]
-
In-Life Monitoring: Conduct regular health observations.
-
Terminal Procedure (End of Dosing): A subset of animals is euthanized at the end of the 14-day dosing period for tissue collection.
-
Washout Period: The remaining animals enter a 14-day treatment-free period.[3][4]
-
Terminal Procedure (End of Washout): Animals are euthanized, and lung tissues are collected for histopathological analysis.
-
Histopathology: Process lung tissue for microscopic examination to assess the presence and severity of cytoplasmic vacuolation in type II pneumocytes.
-
Pulmonary Function Tests: In a separate cohort, conduct lung function tests before, during, and after the treatment period to assess for any functional deficits.[1]
Protocol 2: Evaluation of LRRK2 Kinase Activity Washout in Mice
-
Animal Model: Wild-type mice.
-
Compound Administration: Administer a single subcutaneous injection of this compound at 100 mg/kg.[6][7]
-
Time Points for Tissue Collection: Collect lung tissue at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours).[6]
-
Tissue Processing: Homogenize lung tissue to prepare protein lysates.
-
Western Blot Analysis: Perform Western blotting to measure the phosphorylation levels of LRRK2 substrates, such as Rab10, as a marker of LRRK2 kinase activity.
-
Data Analysis: Quantify the levels of phosphorylated and total Rab10 to determine the extent and duration of LRRK2 inhibition over time.
Visualizations
Caption: GNE-7915 inhibits LRRK2 kinase, preventing Rab GTPase phosphorylation.
Caption: Workflow for assessing the reversibility of GNE-7915 side effects.
Caption: Troubleshooting logic for observed lung histopathology.
References
- 1. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PFE-360-induced LRRK2 inhibition induces reversible, non-adverse renal changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GNE-7915 Tosylate Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental results involving the LRRK2 inhibitor, GNE-7915 tosylate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to promote consistency and reproducibility in your research.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
In Vitro Experiments
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing lower than expected potency (higher IC50) in my LRRK2 kinase assay? | Inhibitor Solubility: this compound has limited aqueous solubility. Precipitation in the assay buffer can lead to a lower effective concentration. | - Prepare fresh stock solutions in 100% DMSO. Use sonication to aid dissolution if necessary. - Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all conditions. - Visually inspect for any precipitation after dilution into aqueous assay buffers. |
| ATP Concentration: GNE-7915 is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor, leading to an apparent decrease in potency. | - Use an ATP concentration at or near the Km for LRRK2 in your specific assay system. - Ensure the ATP concentration is consistent in all wells. | |
| Enzyme Activity: The activity of the recombinant LRRK2 enzyme can vary between batches and preparations. | - Titrate the LRRK2 enzyme to determine the optimal concentration for a robust assay window. - Use a consistent source and lot of the enzyme for a series of experiments. | |
| Assay Signal Stability: The signal in kinase assays (e.g., luminescence, fluorescence) can decay over time. | - Read plates within the recommended time window for the specific assay kit. - Ensure consistent incubation times for all plates. | |
| My cell-based assay shows inconsistent inhibition of LRRK2 phosphorylation. | Cell Permeability: While GNE-7915 is brain-penetrant, its uptake can vary between cell lines. | - Increase the incubation time to allow for sufficient cellular uptake. - Use a positive control inhibitor with known cell permeability to validate the assay. |
| Cell Health and Passage Number: Cell health and high passage numbers can alter cellular responses to drugs. | - Use low-passage, healthy cells for all experiments. - Regularly test for mycoplasma contamination. | |
| Inhibitor Stability in Media: this compound may degrade in cell culture media over long incubation periods. | - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| I am observing off-target effects or cellular toxicity at higher concentrations. | Kinase Selectivity: While highly selective, GNE-7915 can inhibit other kinases at higher concentrations, such as TTK and ALK.[1] | - Perform a dose-response curve to identify the optimal concentration range for selective LRRK2 inhibition. - Consult kinase selectivity profiles to be aware of potential off-target kinases.[1] |
| 5-HT2B Antagonism: GNE-7915 is a moderately potent antagonist of the 5-HT2B receptor. | - If your experimental system expresses the 5-HT2B receptor, consider whether this off-target activity could influence your results. | |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
In Vivo Experiments
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| I am seeing high variability in plasma and brain exposure of GNE-7915. | Formulation Issues: Improper formulation can lead to inconsistent absorption. | - Use a consistent and validated formulation protocol. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Sonication may be required to achieve a clear solution. - Prepare fresh formulations for each experiment. |
| Route of Administration: The method of administration can significantly impact bioavailability. | - Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection). | |
| Animal Health and Fasting Status: The health and physiological state of the animals can affect drug metabolism and absorption. | - Use healthy animals and maintain consistent fasting protocols before dosing. | |
| The observed in vivo efficacy does not correlate with the in vitro potency. | Blood-Brain Barrier Penetration: While GNE-7915 is brain-penetrant, its distribution can be influenced by transporters like P-glycoprotein (P-gp). | - Co-administration with a P-gp inhibitor can help determine the extent of efflux. - Measure brain and plasma concentrations to calculate the brain-to-plasma ratio. |
| Metabolic Stability: GNE-7915 may be metabolized at different rates in vivo compared to in vitro systems. | - Refer to pharmacokinetic data to determine the half-life and optimal dosing regimen for maintaining therapeutic concentrations. | |
| I am concerned about the reported pulmonary effects of LRRK2 inhibitors. | On-Target Lung Effects: Inhibition of LRRK2 can lead to the accumulation of lamellar bodies in type II pneumocytes in the lungs. This is considered an on-target effect. | - Studies in non-human primates have shown that these effects are reversible after cessation of treatment and may not lead to functional pulmonary deficits at therapeutic doses.[3][4] - Consider including a recovery group in your study design to assess the reversibility of any observed lung changes. |
Frequently Asked Questions (FAQs)
Compound Handling and Formulation
-
Q: How should I store this compound?
-
A: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.
-
-
Q: What is a reliable method for preparing this compound for in vivo studies?
-
A: A commonly used vehicle for oral or intraperitoneal administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to add each solvent sequentially and use sonication if necessary to achieve a clear solution. Prepare fresh on the day of the experiment.
-
Experimental Design
-
Q: What is a typical dose range for GNE-7915 in mice?
-
A: Doses can vary depending on the experimental goals. A subcutaneous dose of 100 mg/kg has been used in mice to study long-term LRRK2 inhibition.[5][6] For oral or intraperitoneal administration, lower doses may be effective, and pilot studies are recommended to determine the optimal dose for your model.
-
-
Q: How can I confirm target engagement in my in vivo study?
-
A: Target engagement can be assessed by measuring the phosphorylation of LRRK2 at autophosphorylation sites (e.g., Ser1292) or the phosphorylation of its downstream substrates, such as Rab10, in tissue lysates via Western blot.
-
-
Q: Is there evidence of batch-to-batch variability with this compound?
Quantitative Data
Table 1: In Vitro Potency and Selectivity of GNE-7915
| Parameter | Value | Notes |
| LRRK2 IC50 | 9 nM | [1][7] |
| LRRK2 Ki | 1 nM | [7] |
| Off-Target Kinases (>50% inhibition at 0.1 µM) | TTK | Expanded Invitrogen kinase profiling (187 kinases).[2] |
| Off-Target Kinases (>65% probe displacement at 0.1 µM) | LRRK2, TTK, ALK | DiscoverX KinomeScan (392 kinases).[2] |
| Off-Target Receptor (>70% inhibition at 10 µM) | 5-HT2B | Cerep receptor profiling.[2] |
Table 2: Pharmacokinetic Parameters of GNE-7915 in Preclinical Species
| Species | Route | Dose | Cmax (ng/mL or ng/g) | Tmax (h) | Half-life (h) | Brain/Plasma Ratio | Reference |
| Mouse | s.c. | 100 mg/kg | Serum: 3980 ± 434 Brain: 508 ± 58 | 1 | Serum: ~6 Brain: ~6 | ~0.13 at Cmax | [5][6][8] |
| Rat | p.o. | 10 mg/kg | 1050 | 4 | 7.9 | 0.4 | [9] |
| Cynomolgus Monkey | p.o. | 30 mg/kg (BID) | - | - | - | - | [4] |
Experimental Protocols
Detailed Methodology: In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute recombinant LRRK2 enzyme and LRRKtide substrate in Kinase Buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute in Kinase Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Prepare an ATP solution in Kinase Buffer at a concentration that is at or near the Km of LRRK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the GNE-7915 dilution or DMSO control.
-
Add 2 µl of the diluted LRRK2 enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection (as per ADP-Glo™ Kinase Assay instructions):
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GNE-7915 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro and In Vivo Testing of GNE-7915
Caption: A typical experimental workflow for the evaluation of this compound.
Logical Relationship: Troubleshooting Inconsistent In Vitro Data
Caption: A logical approach to troubleshooting inconsistent in vitro experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taiclone.com [taiclone.com]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of GNE-7915 Tosylate in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Due to its physicochemical properties, achieving consistent and optimal oral bioavailability can be a hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the success of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: GNE-7915 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor. The tosylate salt form is often used in preclinical studies. Like many small molecule inhibitors developed for central nervous system targets, GNE-7915 is poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract and subsequently reduce its oral absorption and bioavailability.
Q2: What are the known physicochemical properties of GNE-7915?
A2: GNE-7915 is a crystalline solid that is insoluble in water and ethanol. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). This low aqueous solubility is a primary contributor to its variable oral bioavailability.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like GNE-7915. These include:
-
Suspensions: Creating a uniform suspension in an appropriate vehicle can improve dosing accuracy and consistency.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the GI tract.
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous solid dispersions: Dispersing GNE-7915 in a polymer matrix in an amorphous state can improve its solubility and dissolution.
Q4: Which animal models are suitable for studying the oral bioavailability of this compound?
A4: Rodents, such as rats and mice, are commonly used in early pharmacokinetic screening. Dogs are also frequently used as a non-rodent species due to their GI physiology, which can be more predictive of human pharmacokinetics for some compounds. The choice of species should be guided by the specific objectives of the study and the metabolic profile of the compound in different species.
Q5: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of GNE-7915?
A5: Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Elimination half-life.
-
F%: Absolute oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guide: Low Oral Bioavailability of this compound
| Problem | Potential Cause | Troubleshooting Recommendation |
| Low and variable plasma concentrations | Poor dissolution of the compound in the GI tract. | - Optimize Formulation: Consider formulating GNE-7915 as a nanosuspension or in a lipid-based system like SEDDS to improve solubility. - Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like micronization. |
| Inconsistent dosing of a suspension. | - Ensure Homogeneity: Vigorously vortex or sonicate the suspension immediately before each dose to ensure a uniform concentration. - Vehicle Viscosity: Use a vehicle with appropriate viscosity (e.g., with methylcellulose) to slow down particle settling. | |
| Rapid metabolism in the gut wall or liver (first-pass effect). | - In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes from the chosen animal species to assess metabolic stability. - Consider Alternative Routes: For initial efficacy studies where oral administration is not essential, parenteral routes like subcutaneous or intraperitoneal injection can be used to bypass first-pass metabolism. | |
| No detectable plasma levels | Insufficient dose administered. | - Dose Escalation: Conduct a dose-ranging study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential toxicity at higher doses. |
| Analytical method not sensitive enough. | - Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the expected low plasma concentrations. | |
| Issues with the oral gavage procedure. | - Technique Verification: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach and not lost in the esophagus or trachea. | |
| Precipitation of the compound in the dosing vehicle | The compound has low solubility in the chosen vehicle. | - Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify one that can maintain the compound in solution or as a fine suspension at the desired concentration. |
| The concentration of the compound exceeds its solubility limit. | - Lower the Concentration: If possible, reduce the dosing concentration by increasing the dosing volume (within acceptable limits for the animal species). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of GNE-7915 in Mice Following a Single Subcutaneous Injection (100 mg/kg) [1]
| Parameter | Serum | Brain |
| Cmax (ng/mL) | 3980 ± 434 | 2230 ± 320 |
| Tmax (h) | 1 | 1 |
| Concentration at 24h (ng/mL) | 356 ± 59 | 243 ± 45 |
Data are expressed as mean ± SD (N=3 per time point).
Table 2: Representative Oral Bioavailability of Other Poorly Soluble Compounds in Preclinical Species
| Compound | Species | Oral Bioavailability (F%) | Reference |
| SHetA2 | Mouse | < 18.6% at doses <100 mg/kg | |
| Oxypeucedanin | Rat | 10.26% | |
| GNE-A | Rat | 11.2% | [2] |
| GNE-A | Mouse | 88.0% | [2] |
| GNE-A | Dog | 55.8% | [2] |
| GNE-A | Monkey | 72.4% | [2] |
This table is for illustrative purposes to provide context for oral bioavailability values in preclinical species.
Experimental Protocols
Protocol 1: Formulation of a Suspension of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in purified water)
-
Mortar and pestle
-
Sonicator
-
Vortex mixer
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dosing concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to break up any aggregates.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a suspension.
-
Transfer the suspension to a suitable container (e.g., a glass vial).
-
Sonicate the suspension for 15-30 minutes to ensure uniform particle dispersion and reduce particle size.
-
Store the suspension at 2-8°C if not for immediate use. Before each use, allow the suspension to come to room temperature and vortex vigorously to ensure homogeneity.
Protocol 2: Oral Gavage Administration and Pharmacokinetic Blood Sampling in Rats
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
This compound formulation
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes for dosing
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, catheters if applicable, lancets)
-
Anesthetic (if required for blood collection)
-
Centrifuge
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Calculate the exact volume of the this compound formulation to be administered to each rat based on its body weight.
-
Dosing:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Vortex the dosing formulation immediately before drawing it into the syringe to ensure a uniform suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or from a surgically implanted cannula.
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Experimental Workflow for an Oral Bioavailability Study
Caption: Workflow for a typical preclinical oral bioavailability study.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for addressing low oral bioavailability.
References
- 1. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LRRK2 Kinase Inhibitors: GNE-7915 Tosylate vs. MLi-2 and Other Preclinical Tools
For Researchers, Scientists, and Drug Development Professionals.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent the most common genetic cause of Parkinson's disease (PD). The discovery that pathogenic mutations, particularly the G2019S substitution, result in a gain of kinase function has established LRRK2 as a key therapeutic target. This has spurred the development of potent and selective LRRK2 kinase inhibitors, not only as potential disease-modifying therapies but also as critical research tools to unravel the complex biology of LRRK2.
This guide provides an objective comparison of GNE-7915 tosylate and MLi-2, two prominent, brain-penetrant LRRK2 inhibitors. We present key experimental data on their potency, selectivity, and pharmacokinetic properties, alongside other notable inhibitors to provide a broader context for researchers. Detailed methodologies for the key experiments cited are also included to facilitate reproducibility and critical evaluation.
Quantitative Comparison of LRRK2 Inhibitors
The efficacy and therapeutic window of a kinase inhibitor are largely determined by its potency against the intended target, its selectivity across the kinome to avoid off-target effects, and its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key quantitative data for GNE-7915, MLi-2, and other relevant LRRK2 inhibitors.
| Table 1: Biochemical and Cellular Potency | |||
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (pS935 LRRK2, nM) | Reference |
| GNE-7915 | 9 (IC50), 1 (Ki) | 9 | [1][2] |
| MLi-2 | 0.76 | 1.4 | [3][4][5] |
| Lrrk2-IN-1 | - | - | [6] |
| GNE-0877 (DNL201) | - | 47 (pS935), 45 (pS1292) | [7] |
| PF-06447475 | 3 | 24 | [8][9] |
| Table 2: Kinase Selectivity | ||
| Inhibitor | Selectivity Profile | Reference |
| GNE-7915 | High selectivity. In a panel of 187 kinases at 0.1 µM, only TTK showed >50% inhibition. In a panel of 392 kinases, >65% probe displacement was seen for only LRRK2, TTK, and ALK. | [7][10] |
| MLi-2 | Highly selective. >295-fold selectivity over 300 other kinases. | [3][11][12] |
| Lrrk2-IN-1 | Good selectivity. | [6] |
| GNE-0877 (DNL201) | High selectivity. | [9] |
| PF-06447475 | High selectivity. | [9] |
| Table 3: Pharmacokinetic Properties | ||||
| Inhibitor | Key PK Feature | Species | Details | Reference |
| GNE-7915 | Brain-penetrant | Rat, Mouse, Cynomolgus Monkey | Excellent in vivo PK profiles with long half-lives and good oral exposure. | [1][13][14] |
| MLi-2 | Centrally active, Orally available | Mouse | Dose-dependent central and peripheral target inhibition over 24 hours. | [3][4][5][15] |
| Lrrk2-IN-1 | Not optimized for clinical development. | - | - | [6] |
| GNE-0877 (DNL201) | Brain-penetrant | Mouse, Non-human primates | Robust, dose-dependent inhibition of LRRK2 in the brain. | [9] |
| PF-06447475 | Good BBB permeability | - | - | [9] |
In-Depth Analysis
GNE-7915 is a highly potent and selective, brain-penetrant LRRK2 inhibitor.[1] Its development was guided by property and structure-based drug design to achieve an optimal balance of cellular potency, broad kinase selectivity, and metabolic stability across multiple species.[13] In preclinical studies, GNE-7915 demonstrated a concentration-dependent reduction of phosphorylated LRRK2 in the brains of transgenic mice expressing the human G2019S LRRK2 mutation.[1] However, studies in cynomolgus monkeys revealed that GNE-7915 can induce an abnormal accumulation of lamellar bodies in type II pneumocytes, a finding also observed with other LRRK2 inhibitors and in LRRK2 knockout models, suggesting an on-target effect that requires careful monitoring.[14][16]
MLi-2 stands out for its exceptional potency, with sub-nanomolar activity in biochemical assays and low single-digit nanomolar potency in cellular assays.[3][4][5] It is a structurally novel, highly selective, and centrally active compound.[3][15] MLi-2 has been shown to be well-tolerated in mice over extended dosing periods, effectively inhibiting LRRK2 in both the brain and peripheral tissues.[3][4] Similar to GNE-7915, morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in mice treated with MLi-2.[3][4] This highlights a potential class-wide safety concern for LRRK2 kinase inhibitors.
Other LRRK2 Inhibitors provide a valuable context for comparison. Lrrk2-IN-1 was a first-generation selective inhibitor that proved invaluable as a research tool for target validation but was not optimized for in vivo studies.[6] GNE-0877 (DNL201) and PF-06447475 are second-generation inhibitors with high potency, selectivity, and good brain penetration, and have been instrumental in demonstrating the therapeutic potential of LRRK2 inhibition in preclinical models of PD.[9]
Experimental Protocols
The characterization of LRRK2 inhibitors relies on a tiered approach, from biochemical assays to cellular target engagement and in vivo pharmacodynamic studies.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound on purified LRRK2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LRRK2 protein (wild-type or mutant) is used as the enzyme source. A peptide substrate, such as LRRKtide, is prepared in a kinase assay buffer.
-
Compound Preparation: The test inhibitor (e.g., GNE-7915, MLi-2) is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The LRRK2 enzyme, peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the inhibitor at various concentrations.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[17]
-
Homogeneous Time-Resolved Fluorescence (HTRF): Uses a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin to detect the biotinylated phosphorylated substrate.[18]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular LRRK2 Target Engagement Assay (pS935 LRRK2 Western Blot)
Objective: To measure the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 at Serine 935 (pS935), a key biomarker of LRRK2 activity.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, often a human neuroblastoma cell line like SH-SY5Y or HEK293 cells overexpressing LRRK2 (wild-type or mutant), is cultured.[4] The cells are then treated with the LRRK2 inhibitor at various concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for pS935 LRRK2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein (e.g., β-actin, GAPDH).
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of pS935 LRRK2 to total LRRK2 (or the housekeeping protein) is calculated for each treatment condition. The cellular IC50 is determined by plotting the normalized pS935 levels against the inhibitor concentration.[17]
In Vivo Pharmacodynamic Assay (Brain pS935 LRRK2 Measurement)
Objective: To assess the ability of an LRRK2 inhibitor to engage its target in the brain of a living animal.
Methodology:
-
Animal Dosing: The LRRK2 inhibitor is administered to rodents (e.g., mice or rats), often via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at various doses.[1][5]
-
Tissue Collection: At a predetermined time point after dosing, the animals are euthanized, and the brains are rapidly dissected and frozen to preserve the phosphorylation state of proteins.
-
Tissue Homogenization and Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: The levels of pS935 LRRK2 and total LRRK2 in the brain lysates are analyzed by Western blot as described in the cellular assay protocol.
-
Data Analysis: The ratio of pS935 LRRK2 to total LRRK2 is determined for each dose group and compared to a vehicle-treated control group to assess the degree of target engagement in the brain.
Visualizing Key Processes
To further elucidate the context of LRRK2 inhibition, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for characterizing LRRK2 inhibitors.
Caption: LRRK2 signaling pathway and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 17. benchchem.com [benchchem.com]
- 18. HTRF Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit, 500 Assay Points | Revvity [revvity.com]
A Comparative Analysis of LRRK2 Inhibitors: GNE-7915 vs. GNE-0877
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent LRRK2 inhibitors, GNE-7915 and GNE-0877. This analysis is supported by a compilation of experimental data on their biochemical potency, cellular activity, and in vivo target engagement.
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention.[1][2] Both GNE-7915 and GNE-0877 have emerged as potent, selective, and brain-penetrant inhibitors of LRRK2.[3][4] This guide offers a side-by-side comparison of their performance based on available preclinical data.
Quantitative Efficacy and Potency
A summary of the key quantitative data for GNE-7915 and GNE-0877 is presented below, highlighting their inhibitory constants and cellular potency.
| Parameter | GNE-7915 | GNE-0877 (DNL201) | Reference |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | Leucine-Rich Repeat Kinase 2 (LRRK2) | [3][4] |
| Mechanism of Action | ATP-competitive kinase inhibitor | ATP-competitive kinase inhibitor | [5][6] |
| Biochemical Ki | 1 nM | 0.7 nM | [3][4] |
| Biochemical IC50 | 9 nM | Not explicitly stated | [3][7] |
| Cellular IC50 (pLRRK2) | 9 nM | 3 nM | [4][8] |
In Vivo Performance and Pharmacokinetics
Both compounds have demonstrated the ability to penetrate the blood-brain barrier and engage their target in vivo.
| Parameter | GNE-7915 | GNE-0877 (DNL201) | Reference |
| Brain Penetration | Yes | Yes | [3][4] |
| In Vivo Target Engagement | Dose-dependent reduction of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 G2019S. | Inhibition of in vivo LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S. | [3][4] |
| Noted Liabilities | In non-human primates, caused accumulation of lamellar bodies in type II pneumocytes. | Found to be a reversible CYP1A2 inhibitor. In non-human primates, caused accumulation of lamellar bodies in type II pneumocytes. | [8][9][10] |
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[1] The LRRK2 protein is a complex enzyme involved in various cellular processes, including vesicle trafficking and autophagy.[11][12] Its kinase activity is believed to be central to its pathological effects. Inhibitors like GNE-7915 and GNE-0877 act by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as Rab GTPases.[13]
Caption: LRRK2 signaling pathway and point of inhibition.
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of LRRK2 inhibitors, based on methodologies reported in the literature.
In Vitro Kinase Assay
Objective: To determine the biochemical potency (IC50) of the inhibitor against LRRK2 kinase.
Methodology:
-
Recombinant LRRK2 protein (wild-type or mutant) is incubated with a peptide substrate and ATP.
-
The inhibitor (GNE-7915 or GNE-0877) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as LanthaScreen™ Eu-anti-tag antibody detection or radioactive filter binding assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14]
Cellular LRRK2 Autophosphorylation Assay
Objective: To measure the inhibitor's potency in a cellular context by assessing the inhibition of LRRK2 autophosphorylation.
Methodology:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived fibroblasts) are treated with the inhibitor at various concentrations for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
LRRK2 autophosphorylation (e.g., at Ser1292) is measured by Western blot or ELISA using a phospho-specific antibody.
-
Total LRRK2 levels are also measured for normalization.
-
IC50 values are determined from the concentration-response curve.[4]
In Vivo Pharmacodynamic (PD) Assessment in Transgenic Mice
Objective: To evaluate the in vivo efficacy of the inhibitor in reducing LRRK2 phosphorylation in the brain.
Methodology:
-
BAC transgenic mice expressing human LRRK2 (e.g., with the G2019S mutation) are administered the inhibitor (e.g., via oral gavage or intraperitoneal injection) at different doses.[3][4]
-
At various time points after dosing, animals are euthanized, and brain tissue is collected.
-
Brain tissue is homogenized, and lysates are prepared.
-
Levels of phosphorylated LRRK2 (e.g., pS1292) and total LRRK2 are quantified by Western blot or Meso Scale Discovery (MSD) assay.
-
The extent and duration of target engagement are determined by comparing pLRRK2 levels in treated versus vehicle control animals.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GNE-0877 (DNL201) | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 11. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 14. pubs.acs.org [pubs.acs.org]
GNE-7915 Tosylate: A Comparative Analysis of LRRK2 Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-7915 tosylate's selectivity for the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme against other known LRRK2 inhibitors. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of GNE-7915 as a selective chemical probe for LRRK2 research.
GNE-7915 Potency and Selectivity Profile
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2, with a reported IC50 of 9 nM and a Ki of 1 nM.[1][2] Its selectivity has been extensively profiled against large panels of kinases, demonstrating a favorable profile with limited off-target activity.
Comparative Selectivity Data
The following table summarizes the inhibitory activity of GNE-7915 and other common LRRK2 inhibitors against LRRK2 and key off-target kinases. This data is compiled from various kinase profiling studies.
| Compound | LRRK2 IC50/Ki | Off-Target Kinases (>50% inhibition @ 0.1 µM) | Kinase Panel Size | Reference |
| GNE-7915 | 9 nM (IC50), 1 nM (Ki) | TTK, ALK | 187 (Invitrogen), 392 (DiscoverX KinomeScan) | [1] |
| LRRK2-IN-1 | 65.1 nM (IC50) | Not specified in provided context | Not specified in provided context | [3] |
| MLi-2 | Not specified in provided context | Not specified in provided context | Not specified in provided context | [4] |
| Rebastinib | Not specified in provided context | Not specified in provided context | Not specified in provided context | [3] |
| Ponatinib | Not specified in provided context | Not specified in provided context | Not specified in provided context | [3] |
Note: Direct comparative IC50 values for all inhibitors against the same off-target panel were not available in the provided search results. The data reflects information from distinct profiling efforts.
Expanded kinase profiling of GNE-7915 at a concentration of 0.1 µM, which is over 100-fold its LRRK2 Ki, revealed that only a few other kinases were significantly inhibited.[1] In an Invitrogen panel of 187 kinases, only TTK showed greater than 50% inhibition.[1] A broader screen using the DiscoverX KinomeScan panel of 392 kinases identified LRRK2, TTK, and ALK as having greater than 65% probe displacement.[1] Further studies have also identified a moderate antagonist activity at the 5-HT2B receptor.[1][2]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for the validation of a chemical probe. Below are detailed methodologies for common in vitro kinase assays used to assess the potency and selectivity of compounds like GNE-7915.
In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to measure LRRK2 kinase activity and its inhibition using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant LRRK2 enzyme (wild-type or mutant)
-
LRRKtide substrate
-
ATP
-
Test inhibitor (e.g., GNE-7915) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 1 µl of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[5][6]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the LRRK2 kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
In Vitro LRRK2 Kinase Activity Assay (Radioisotope-Based)
This protocol outlines a traditional method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.
Materials:
-
Recombinant LRRK2 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate[7]
-
[γ-³²P]ATP
-
Kinase Assay Buffer
-
SDS-PAGE gels and blotting apparatus
-
Phosphor screen and imaging system
Procedure:
-
Reaction Preparation: In a microcentrifuge tube, combine the recombinant LRRK2 enzyme, MBP substrate, and kinase assay buffer on ice.
-
Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Protein Separation: Separate the reaction products by SDS-PAGE.
-
Signal Detection: Dry the gel and expose it to a phosphor screen.
-
Data Analysis: Quantify the radioactive signal incorporated into the MBP band using a phosphor imager. A decrease in signal in the presence of an inhibitor indicates its potency.
Visualizations
LRRK2 Signaling Pathway Context
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[8][9] It is implicated in a variety of cellular processes, and its signaling network is complex. Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[10] The kinase activity of LRRK2 is a key focus for therapeutic intervention. LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are involved in vesicular trafficking.[11] It also interacts with other signaling cascades, including the MAPK pathway.[12]
Caption: High-level overview of the LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like GNE-7915 across the human kinome.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 11. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 12. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
GNE-7915 Tosylate: A Comparative Guide to a Type I LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNE-7915 tosylate is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive comparison of GNE-7915 with other notable LRRK2 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Performance Comparison
GNE-7915 distinguishes itself through a combination of high potency, excellent selectivity, and favorable pharmacokinetic properties. The following tables summarize its performance in comparison to other well-characterized Type I LRRK2 inhibitors, MLi-2 and PF-06447475.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Ki (nM) |
| GNE-7915 | LRRK2 | 9[1] | 9 (pLRRK2)[2] | 1[2][3] |
| MLi-2 | LRRK2 | 0.75 | 4.9 | 1.1 |
| PF-06447475 | LRRK2 (WT) | 3[4] | - | - |
| PF-06447475 | LRRK2 (G2019S) | 11[4] | - | - |
Table 2: Kinase Selectivity Profile
| Compound | Screening Platform | Number of Kinases Screened | Off-Targets with >50% Inhibition at 100 nM |
| GNE-7915 | Invitrogen Kinase Profiling | 187 | TTK[2] |
| GNE-7915 | DiscoverX KinomeScan | 392 | 10 (including LRRK2, TTK, ALK with >65% displacement)[1] |
| MLi-2 | - | >450 | Highly selective |
| PF-06447475 | - | - | Highly selective |
Table 3: Pharmacokinetic Properties
| Compound | Brain Penetration | In Vivo Efficacy | Noted Adverse Effects (in animal models) |
| GNE-7915 | Yes[5] | Dose-dependent inhibition of LRRK2 in mouse brain[6] | Accumulation of lamellar bodies in type II pneumocytes in monkeys at high doses[7][8] |
| MLi-2 | Yes | Robust LRRK2 inhibition in rodent brain | Lung abnormalities in non-human primates |
| PF-06447475 | Yes | LRRK2 inhibition in brain and kidney of transgenic mice[8] | No reported effect on Type II pneumocytes in rats[4] |
Signaling Pathway and Mechanism of Action
GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain in its active conformation. This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. The G2019S mutation, the most common cause of familial Parkinson's disease, leads to a hyperactive kinase, which GNE-7915 effectively inhibits.
Experimental Protocols
The characterization of GNE-7915 and its comparison to other inhibitors involve a series of standardized biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Inhibitor Addition: Serial dilutions of GNE-7915 or other test compounds (typically in DMSO) are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (Western Blot for pLRRK2)
This assay determines the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the autophosphorylation of LRRK2 at Ser1292.
-
Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S) are cultured and treated with varying concentrations of GNE-7915 for a specific duration (e.g., 90 minutes).
-
Cell Lysis: Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pLRRK2 (Ser1292) and total LRRK2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: The band intensities are quantified, and the ratio of pLRRK2 to total LRRK2 is calculated to determine the extent of inhibition.
Kinase Selectivity Profiling (e.g., KinomeScan™)
This method assesses the selectivity of an inhibitor by measuring its binding affinity to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized ligand for binding to the kinase active site.
-
Experimental Setup: An affinity resin is tagged with an immobilized, broad-spectrum kinase inhibitor. The test compound (GNE-7915) is incubated with a DNA-tagged kinase panel and the affinity resin.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation: The results are reported as the percentage of the kinase that remains bound to the resin in the presence of the test compound, from which dissociation constants (Kd) can be derived. A lower percentage of binding indicates a stronger interaction between the inhibitor and the kinase.
Conclusion
This compound is a highly valuable research tool for investigating the physiological and pathological roles of LRRK2. Its high potency and selectivity, coupled with its ability to cross the blood-brain barrier, make it a strong candidate for in vivo studies. However, as with other LRRK2 inhibitors, potential on-target effects in peripheral tissues, such as the lungs, warrant careful consideration in the design of long-term in vivo experiments. This guide provides a framework for comparing GNE-7915 to other inhibitors and for designing experiments to further elucidate the therapeutic potential of LRRK2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 8. dovepress.com [dovepress.com]
GNE-7915 Tosylate: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3][4] This guide provides a comprehensive comparison of the cross-reactivity profile of GNE-7915 tosylate against other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and off-target profiles of GNE-7915 and several alternative LRRK2 inhibitors. This data is crucial for assessing the therapeutic window and potential side effects of these compounds.
Table 1: On-Target Potency of LRRK2 Inhibitors
| Compound | LRRK2 IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | LRRK2 Ki (nM) |
| GNE-7915 | 9[1][2][3][5][6] | - | 1[2] |
| MLi-2 | 0.76[7][8][9] | 0.76[10] | - |
| PF-06447475 | 3[11][12][13] | 11[10] | - |
| LRRK2-IN-1 | 13[10][14] | 6[10][14] | - |
| GNE-0877 | 3[15][16][17] | - | 0.7[16] |
| GSK2578215A | 10.9[10][18] | 8.9[10][18] | - |
Table 2: Off-Target Cross-Reactivity Profiles of LRRK2 Inhibitors
| Compound | Known Off-Target Kinases | Other Off-Targets | Selectivity Notes |
| GNE-7915 | TTK (>65% inhibition @ 100 nM), ALK (>65% inhibition @ 100 nM)[1] | 5-HT2B (moderately potent antagonist)[1][2] | In a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM.[1][3][5] In a broader panel of 392 kinases, >50% probe displacement was seen for 10 kinases.[1] >3200-fold selective over JAK2 and 53-fold selective over TTK.[19] |
| MLi-2 | - | - | >295-fold selectivity over 300 kinases.[7][8] |
| PF-06447475 | MST1/MST2 (IC50 = 22 nM for MST2)[11] | - | Highly selective. |
| LRRK2-IN-1 | DCLK1, MAPK7[14] | - | Showed affinity for 12 kinases in a broad panel.[10] |
| GNE-0877 | - | CYP1A2 (reversible inhibitor, IC50 = 0.7 µM)[16] | Highly selective against a panel of 178 kinases, with only 1 kinase inhibited >50%.[10] |
| GSK2578215A | smMLCK, ALK, FLT3[10] | - | Exceptionally high selectivity across 460 kinases.[10] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: LRRK2 signaling pathway and point of inhibition by GNE-7915.
Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 protein (wild-type or mutant)
-
LRRKtide (synthetic peptide substrate)
-
This compound and other test inhibitors
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., GNE-7915) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP to each well to initiate the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and, therefore, to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cellular LRRK2 Kinase Inhibition Assay (Western Blot)
This protocol describes how to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Ser935.
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-LRRK2 cells in appropriate culture vessels and grow to a suitable confluency.
-
Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Data Acquisition: Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-06447475 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GNE-0877 (DNL201) | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. axonmedchem.com [axonmedchem.com]
GNE-7915 Tosylate's Impact on α-Synuclein: An In Vivo Comparative Analysis
A comprehensive guide for researchers on the efficacy of GNE-7915 in modulating α-synuclein pathology, benchmarked against alternative therapeutic strategies.
GNE-7915 tosylate, a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant tool in the investigation of therapeutic interventions for Parkinson's disease (PD). The pathological hallmark of PD involves the aggregation of α-synuclein into Lewy bodies and Lewy neurites. This guide provides an objective comparison of the in vivo effects of GNE-7915 on α-synuclein pathology, contrasted with other LRRK2 inhibitors and an alternative therapeutic modality, LRRK2 antisense oligonucleotides (ASOs).
Mechanism of Action: Targeting LRRK2 to Influence α-Synuclein
Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 kinase activity is implicated in idiopathic PD.[1][2] Hyperactive LRRK2 is believed to contribute to the pathogenic cascade of α-synuclein aggregation.[3][4] GNE-7915 and other LRRK2 inhibitors function by blocking the kinase activity of LRRK2, thereby influencing downstream pathways that affect α-synuclein's localization, transport, and aggregation.[5][6][7][8] The central hypothesis is that inhibiting LRRK2's kinase function can ameliorate α-synuclein-related neurodegeneration.
Comparative In Vivo Efficacy on α-Synuclein Pathology
The following tables summarize the quantitative outcomes from key in vivo studies, comparing GNE-7915 with other LRRK2 inhibitors and LRRK2 ASOs.
Table 1: Effect of LRRK2 Kinase Inhibitors on α-Synuclein Aggregation
| Compound | Animal Model | Treatment Duration | Key Finding on α-Synuclein | Reference |
| GNE-7915 | LRRK2 R1441G Mice | 18 weeks | Reduced striatal α-synuclein oligomers and cortical pS129-α-synuclein levels.[3][4] | [3][4] |
| PF-06447475 | G2019S-LRRK2 BAC Transgenic Rats (with AAV-α-synuclein) | 4 weeks | Blocked α-synuclein-induced dopaminergic neurodegeneration .[9] | [9] |
| MLi-2 | Primary Hippocampal Neurons | 7 days | Increased colocalization of α-synuclein with presynaptic markers , suggesting redistribution.[5][8] | [5][8] |
| PF-360 | C57BL/6J Mice | 7 days | Increased α-synuclein in the synaptic vesicle-enriched fraction .[5][8] | [5][8] |
Table 2: Comparison of GNE-7915 with LRRK2 Antisense Oligonucleotides (ASOs)
| Therapeutic | Animal Model | Treatment Duration | Key Finding on α-Synuclein | Reference |
| GNE-7915 (Kinase Inhibition) | LRRK2 R1441G Mice | 18 weeks | Reduces α-synuclein oligomers and phosphorylation by inhibiting LRRK2 activity.[3][4] | [3][4] |
| LRRK2 ASO (Expression Reduction) | Wild-type mice with α-synuclein pre-formed fibrils | 4 weeks | Reduced pS129-α-synuclein aggregates in the substantia nigra by lowering LRRK2 protein levels.[1] | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the methodologies for the key experiments cited in this guide.
In Vivo GNE-7915 Treatment and α-Synuclein Analysis[3][4]
-
Animal Model: 14-month-old LRRK2 R1441G mutant mice.
-
Drug Administration: GNE-7915 administered at 100 mg/kg via subcutaneous injection, twice weekly for 18 weeks.
-
Tissue Processing: Following treatment, brain tissues (striatum and cortex) were harvested.
-
α-Synuclein Oligomer ELISA: Striatal lysates were analyzed for α-synuclein oligomer levels using a specific enzyme-linked immunosorbent assay.
-
Immunohistochemistry for pS129-α-Synuclein: Cortical sections were stained with antibodies against phosphorylated serine 129 α-synuclein to assess pathological aggregation.
-
Western Blotting: Brain and lung tissues were analyzed to confirm LRRK2 kinase inhibition by measuring the phosphorylation of LRRK2 substrates like Rab10.
LRRK2 ASO Treatment and α-Synuclein Fibril Model[1]
-
Animal Model: Wild-type mice.
-
Pathology Induction: Stereotactic injection of α-synuclein pre-formed fibrils into the striatum to seed pathology.
-
ASO Administration: Intracerebroventricular injection of LRRK2 ASO or a control ASO.
-
Immunohistochemistry: Brain sections were analyzed for pS129-α-synuclein aggregates and tyrosine hydroxylase (TH) to assess dopaminergic neuron survival in the substantia nigra.
Concluding Remarks
The in vivo data strongly support the therapeutic potential of inhibiting LRRK2 kinase activity to mitigate α-synuclein pathology. GNE-7915 has demonstrated a significant reduction in α-synuclein oligomers, a key pathogenic species, in a relevant genetic mouse model.[3][4] When compared to other LRRK2 inhibitors, the consistent finding is that reducing LRRK2 kinase activity alters α-synuclein localization and reduces its pathological impact.[5][8][9] Furthermore, the alternative strategy of reducing LRRK2 protein expression using ASOs also shows promise in ameliorating α-synuclein aggregation, providing convergent evidence for LRRK2 as a critical node in Parkinson's disease pathogenesis.[1] Researchers designing future preclinical studies should consider the specific aspects of α-synuclein pathology they aim to address when selecting a therapeutic modality, with kinase inhibitors like GNE-7915 offering a systemic, small-molecule approach, while ASOs provide a targeted method to reduce protein expression in the central nervous system.
References
- 1. LRRK2 Antisense Oligonucleotides Ameliorate α-Synuclein Inclusion Formation in a Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 interactions with α-synuclein in Parkinson's disease brains and in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of LRRK2 Kinase Inhibitors: GNE-7915 Tosylate vs. PFE-360
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: GNE-7915 tosylate and PFE-360. Both compounds have been instrumental in preclinical research for Parkinson's disease, a neurodegenerative disorder genetically linked to mutations in the LRRK2 gene. This document aims to offer an objective comparison of their biochemical potency, kinase selectivity, pharmacokinetic properties, and reported toxicological findings, supported by experimental data and detailed protocols.
Executive Summary
GNE-7915 and PFE-360 are both highly potent inhibitors of LRRK2 kinase activity. GNE-7915 is characterized by its extensive kinase selectivity profiling and well-documented pharmacokinetic properties across multiple species.[1] PFE-360 is also a potent and selective LRRK2 inhibitor with demonstrated in vivo efficacy.[2] Both compounds have been reported to induce reversible, on-target effects in peripheral organs, specifically the lungs and kidneys, which is a critical consideration for therapeutic development.[3][4] The choice between these inhibitors may depend on the specific requirements of the research, such as the desired pharmacokinetic profile and the tolerance for off-target activities.
Data Presentation: At a Glance
The following tables summarize the key quantitative data for GNE-7915 and PFE-360, facilitating a direct comparison of their performance metrics.
Table 1: Biochemical and Cellular Potency
| Parameter | GNE-7915 | PFE-360 |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | Leucine-Rich Repeat Kinase 2 (LRRK2) |
| Mechanism of Action | ATP-competitive kinase inhibitor | ATP-competitive kinase inhibitor |
| Biochemical IC50 | 9 nM[3] | ~6 nM (in vitro)[5] |
| Biochemical Ki | 1 nM[6] | Not Reported |
| Cellular IC50 | 9 nM[3] | Not Reported |
| In Vivo IC50 | Not Reported | 2.3 nM[2] |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Target Hits (>50% inhibition/displacement) | Reference |
| GNE-7915 | 187 kinases (Invitrogen) | TTK | [7] |
| 392 kinases (DiscoverX) | LRRK2, TTK, ALK (>65% probe displacement at 100 nM) | [7] | |
| PFE-360 | Not specified | Stated to be "selective" | [8][9] |
Note: A direct comparative kinase selectivity panel for PFE-360 was not publicly available. The selectivity of PFE-360 is stated in the literature, but detailed data on off-target hits from a broad kinase screen is limited compared to GNE-7915.
Table 3: Comparative Pharmacokinetics in Rats
| Parameter | GNE-7915 | PFE-360 |
| Administration Route | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 0.5 mg/kg | 4 mg/kg and 7.5 mg/kg |
| Half-life (t½) | Long half-life (specific value not reported)[6] | ~1.3 - 2.8 hours[5][10] |
| Oral Bioavailability | Good oral exposure[6] | Orally active[2] |
| Brain Penetration (CSF/plasma unbound ratio) | 0.6[11] | Brain-penetrant[2] |
Table 4: Summary of In Vivo Toxicology Findings
| Organ | GNE-7915 | PFE-360 | Reversibility |
| Lungs | Accumulation of lamellar bodies in type II pneumocytes in non-human primates.[4] | No effects observed in the lungs of rats.[3] | Effects in non-human primates were reversible.[4] |
| Kidneys | Not reported to have significant kidney effects. | Morphological changes resembling LRRK2 knockout rats (darkened kidneys, hyaline droplets).[3] | Kidney changes were partially reversible.[3] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the LRRK2 signaling pathway and standard experimental workflows.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PFE-360-induced LRRK2 inhibition induces reversible, non-adverse renal changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to LRRK2 Inhibitors: The Structural Basis of GNE-7915's Interaction
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic contributor to Parkinson's disease, making it a high-priority target for therapeutic intervention. The G2019S mutation, the most common LRRK2 mutation, enhances its kinase activity, which is linked to neurotoxicity and cellular dysfunction.[1] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a major focus of Parkinson's disease research. GNE-7915 tosylate is a highly potent, selective, and brain-penetrant LRRK2 inhibitor that has been instrumental in preclinical studies.[2][3] This guide provides a detailed analysis of the structural basis for GNE-7915's interaction with LRRK2, compares its performance with alternative inhibitors, and outlines the key experimental protocols used in its characterization.
Structural Basis of GNE-7915 Interaction with LRRK2
Recent advancements in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of LRRK2 in complex with various inhibitors, including GNE-7915.[4][5][6][7] These structures have been pivotal in elucidating the precise mechanism of inhibition.
GNE-7915 is classified as a Type I kinase inhibitor . This means it binds to the ATP-binding pocket of LRRK2 when the kinase domain is in an active-like conformation .[4][5] The cryo-EM structure of the LRRK2-GNE-7915 complex (PDB: 8U7H) reveals that the inhibitor is anchored within the ATP-binding site through a series of specific hydrophilic interactions and shape complementarity.[5][7][8] The binding mode involves key residues within the kinase domain, stabilizing a conformation that, while "active-like," prevents the catalytic transfer of phosphate from ATP to its substrates. This structural understanding provides a framework for the rational design of next-generation LRRK2 inhibitors with improved potency and selectivity.[4][6]
Comparison of LRRK2 Inhibitors
GNE-7915 exhibits a desirable profile of high potency, selectivity, and central nervous system (CNS) penetration. However, the field of LRRK2 inhibitor development is rapidly evolving. The following table compares GNE-7915 with other notable preclinical and clinical LRRK2 inhibitors. Inhibitors are categorized as Type I (binding to the active-like kinase conformation) or Type II (binding to an inactive kinase conformation).
| Inhibitor | Type | Biochemical Potency | Cellular Potency (IC₅₀) | Kinase Selectivity | Brain Penetrant | Development Stage |
| GNE-7915 | I | Kᵢ: 1 nM[2][9][10] | 9 nM[2][10][11] | High; only TTK showed >50% inhibition in a 187-kinase panel.[2][11] | Yes[2][3] | Preclinical |
| LRRK2-IN-1 | I | IC₅₀: 13 nM | ~100-200 nM | Moderate; inhibits other kinases like SRC, RIPK2. | No | Preclinical Tool |
| DNL201 | I | N/A | IC₅₀: ~6 nM | High | Yes | Phase 1 Completed |
| BIIB122 (DNL151) | I | N/A | N/A | High | Yes | Phase 2b/3 Clinical Trials |
| GSK2578215A | I | IC₅₀: 10.9 nM (WT), 8.9 nM (G2019S)[2] | N/A | High; inhibited smMLCK, ALK, FLT3.[2] | Yes, but failed to show in vivo efficacy in the brain.[12] | Preclinical |
| Ponatinib | II | IC₅₀: ~30 nM | N/A | Multi-kinase inhibitor | Yes | FDA Approved (for cancer) |
| Rebastinib | II | N/A | N/A | Multi-kinase inhibitor | Yes | Clinical Trials (for cancer) |
Experimental Protocols
The characterization of LRRK2 inhibitors like GNE-7915 involves a multi-tiered approach, from biochemical assays to structural biology.
Cryo-Electron Microscopy (Cryo-EM) of LRRK2-Inhibitor Complexes
This technique provides high-resolution structural data of the inhibitor bound to the LRRK2 protein.
-
Protein Expression and Purification: A truncated version of human LRRK2, often the RCKW (ROC-COR-Kinase-WD40) construct, is expressed in insect or mammalian cells and purified to homogeneity.[5]
-
Complex Formation: The purified LRRK2 protein is incubated with a molar excess of the inhibitor (e.g., GNE-7915) to ensure saturation of the binding site.
-
Grid Preparation and Data Collection: The LRRK2-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a Titan Krios electron microscope.[5] Thousands of movie micrographs are collected.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle views, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[5][13] The final structure for the LRRK2-GNE-7915 complex was determined at a resolution of 3.8 Å.[5][7]
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)
These assays measure the direct effect of an inhibitor on the enzymatic activity of purified LRRK2.
-
ADP-Glo™ Kinase Assay: This is a common method used to quantify kinase activity.[5][14]
-
Kinase Reaction: Purified LRRK2 enzyme is incubated with a peptide substrate (e.g., LRRKtide), ATP, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal that is proportional to the ADP produced and thus the kinase activity.[14]
-
IC₅₀ Determination: The data is plotted as kinase activity versus inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cellular LRRK2 Target Engagement Assay (Cellular Potency)
These assays determine an inhibitor's ability to block LRRK2 activity within a cellular context.
-
Western Blot for LRRK2 Substrate Phosphorylation:
-
Cell Treatment: Cells overexpressing LRRK2 (e.g., HEK293T) or patient-derived cells are treated with a range of inhibitor concentrations.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Immunoblotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated LRRK2 substrates, such as anti-phospho-Rab10 (pT73), and total Rab10 as a loading control.[15][16] An antibody against phosphorylated LRRK2 at Serine 935 (pS935) is also commonly used as a biomarker of LRRK2 inhibition.[17][18]
-
IC₅₀ Calculation: The band intensities are quantified, and the ratio of phosphorylated to total substrate is plotted against inhibitor concentration to calculate the cellular IC₅₀.
-
-
TR-FRET Cellular Assay: This high-throughput method measures LRRK2 pS935 levels in cells.[17] LRRK2 fused to a Green Fluorescent Protein (GFP) is expressed in cells. A terbium-labeled anti-pS935 antibody is used, and a FRET signal is generated between the terbium and GFP when LRRK2 is phosphorylated. Inhibitors cause a decrease in this signal.[17]
Mandatory Visualizations
LRRK2 Signaling Pathway
References
- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. rcsb.org [rcsb.org]
- 14. promega.com [promega.com]
- 15. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 17. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNE-7915 Tosylate: A Comparative Guide to its Brain Penetrability Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the brain penetrability of GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other relevant LRRK2 inhibitors. The data presented is compiled from various preclinical studies and is intended to aid researchers in evaluating its potential for central nervous system (CNS) applications.
Executive Summary
GNE-7915 is a highly potent, selective, and brain-penetrable LRRK2 inhibitor.[1] It has demonstrated the ability to cross the blood-brain barrier in multiple species, including mice, rats, and cynomolgus monkeys.[1] This guide presents a compilation of pharmacokinetic data to illustrate its brain penetration profile in comparison to other LRRK2 inhibitors, LRRK2-IN-1 and PF-06447475. The presented data highlights the favorable brain-to-plasma concentration ratios of GNE-7915, suggesting its suitability for CNS-targeted therapeutic strategies.
Comparative Pharmacokinetic Data
The following table summarizes the brain and plasma concentration data for GNE-7915 and comparator LRRK2 inhibitors across different species. This data is crucial for assessing the extent of brain penetration.
| Compound | Species | Dose & Route | Time Point | Mean Brain Concentration | Mean Plasma Concentration | Brain/Plasma Ratio | Reference |
| GNE-7915 | Mouse | 100 mg/kg, s.c. | 1 h | 508 ± 58 ng/g | 3980 ± 434 ng/mL | 0.13 | [2] |
| GNE-7915 | Mouse | 100 mg/kg, s.c. | 24 h | 103 ± 7 ng/g | 356 ± 59 ng/mL | 0.29 | [2] |
| GNE-7915 | Rat | N/A | N/A | Unbound Conc. ~ Unbound Plasma Conc. | N/A | N/A | [3] |
| GNE-7915 | Cynomolgus Monkey | 30 mg/kg, BID | 2 weeks | Total Conc. Ratio to Plasma | Total Conc. Ratio to Plasma | Available | [4] |
| LRRK2-IN-1 | Mouse | up to 100 mg/kg, i.p. | N/A | Ineffective Inhibition in Brain | N/A | N/A | [5] |
| PF-06447475 | Rat | 3 & 30 mg/kg, p.o., BID | 14 days | Unbound Conc. ~ Unbound Plasma Conc. | N/A | ~1 | [3] |
| Compound [I] | Mouse | 10 mg/kg, oral | 30 min | 7.80 µM | 7.70 µM | ~1 | [6] |
Note: Direct comparative studies with identical experimental conditions for all compounds across all species are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the brain penetrability of small molecules like GNE-7915.
In Vivo Brain Penetrability Assessment
This protocol outlines a typical in vivo study to determine the concentrations of a test compound in the brain and plasma.
1. Animal Models and Acclimation:
- Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
2. Compound Administration:
- GNE-7915 or other test compounds are formulated in a suitable vehicle (e.g., 10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose for oral administration).
- The compound is administered via the desired route, such as oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection, at a specified dose.
3. Sample Collection:
- At predetermined time points post-administration (e.g., 1, 6, and 24 hours), animals are anesthetized.
- Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.
- Following blood collection, animals are euthanized, and brains are immediately harvested. For some studies, transcardial perfusion with saline is performed to remove blood from the brain tissue.
4. Sample Processing:
- Plasma samples are stored at -80°C until analysis.
- Brains are weighed and homogenized in a suitable buffer on ice. The homogenate is then stored at -80°C.
LC-MS/MS Quantification of GNE-7915
This protocol provides a general framework for the quantification of GNE-7915 in plasma and brain homogenate samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- Protein Precipitation: To a known volume of plasma or brain homogenate, a protein precipitation agent like acetonitrile containing an internal standard is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant containing the analyte is transferred to a clean tube for analysis.
2. LC-MS/MS Analysis:
- Chromatography: An aliquot of the supernatant is injected into an LC system equipped with a suitable analytical column (e.g., C18). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from matrix components.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for GNE-7915 and the internal standard for sensitive and selective detection.
3. Data Analysis:
- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
- The concentration of GNE-7915 in the plasma and brain samples is determined from the calibration curve. The brain-to-plasma concentration ratio is then calculated.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the assessment of GNE-7915.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Caption: Experimental workflow for an in vivo brain penetrability study.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
GNE-7915 Tosylate and Rab10 Phosphorylation: A Comparative Guide for Researchers
For researchers and drug development professionals investigating neurodegenerative diseases, particularly Parkinson's disease, the modulation of Leucine-Rich Repeat Kinase 2 (LRRK2) activity presents a promising therapeutic avenue. A key biomarker for assessing the in-cell efficacy of LRRK2 inhibitors is the phosphorylation of Rab10, a small GTPase. This guide provides a comparative analysis of GNE-7915 tosylate's effect on Rab10 phosphorylation against other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.
GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has demonstrated significant effects on the phosphorylation of Rab10 at threonine 73 (pRab10), a direct substrate of LRRK2.[1] The level of pRab10 serves as a reliable biomarker for LRRK2 kinase activity in both preclinical and clinical settings.[2][3] This guide will delve into the quantitative comparison of GNE-7915 with other LRRK2 inhibitors, provide detailed experimental methodologies for assessing Rab10 phosphorylation, and visualize the underlying biological pathways and experimental workflows.
Comparative Analysis of LRRK2 Inhibitors on Rab10 Phosphorylation
The following table summarizes the quantitative effects of GNE-7915 and other LRRK2 inhibitors on Rab10 phosphorylation, based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus the data should be interpreted within the context of each study.
| Inhibitor | Model System | Concentration/Dose | % Inhibition of pRab10 (approx.) | Reference |
| GNE-7915 | LRRK2 R1441G mutant mice (in vivo) | Not specified | Significant reduction | [1] |
| GNE-7915 | HEK-293 G2019S mutant cells (in vitro) | Dose-dependent | IC50 in nM range | [4] |
| DNL201 | Healthy volunteers & PD patients (Phase 1) | Multiple doses | >50% at trough, >90% at peak | [5] |
| MLi-2 | LRRK2 mutant mouse embryonic fibroblasts (in vitro) | 100 nM | Significant reduction | [1] |
| MLi-2 | HEK-293 G2019S mutant cells (in vitro) | Dose-dependent | IC50 in nM range | [4] |
| LRRK2-IN-1 | Not specified | Not specified | Reduces Rab phosphorylation | [6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for its assessment, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for measuring Rab10 phosphorylation.
Experimental Protocols
Accurate and reproducible measurement of Rab10 phosphorylation is crucial for evaluating the efficacy of LRRK2 inhibitors. Below are detailed protocols for the widely used Western blot method and an outline for an ELISA-based approach.
Quantitative Western Blot Protocol for pRab10
This protocol provides a standard procedure for detecting and quantifying phosphorylated Rab10 (pRab10) and total Rab10 in cell lysates.
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other LRRK2 inhibitors at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Place culture dishes on ice, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pRab10 (Thr73) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
For total Rab10 and a loading control (e.g., GAPDH, β-actin), either strip and re-probe the membrane or run parallel gels.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pRab10 signal to the total Rab10 signal, and then normalize this ratio to the loading control to determine the relative change in Rab10 phosphorylation.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol Outline for pRab10
An ELISA can provide a high-throughput method for quantifying pRab10. While specific kits are available, a general protocol is outlined below.
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for total Rab10 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
-
Add cell lysates and a standard curve of recombinant pRab10 to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
3. Detection:
-
Add a detection antibody specific for pRab10 (Thr73) conjugated to an enzyme (e.g., HRP) or a biotinylated detection antibody followed by streptavidin-HRP.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of pRab10 in the samples based on the standard curve.
By utilizing these comparative data and detailed protocols, researchers can effectively evaluate the performance of this compound and other LRRK2 inhibitors in modulating Rab10 phosphorylation, a critical biomarker in the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders.
References
- 1. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GNE-7915 Tosylate
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of GNE-7915 tosylate, a potent and selective LRRK2 kinase inhibitor. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. As a biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.
Immediate Safety and Handling Protocols
All operations involving this compound, from initial weighing to the preparation of solutions and final disposal, must be conducted with strict adherence to safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting procedures must be performed within a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be conducted in a certified chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are mandatory. - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
Chemical Properties and Storage
Proper storage is crucial for maintaining the integrity of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₉F₄N₅O₆S[2] |
| Molecular Weight | 615.60 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Storage (Solid) | Store at 4°C, sealed and away from moisture. For long-term storage, -20°C for up to 3 years is recommended.[4] |
| Storage (In Solvent) | Store at -80°C for up to 2 years, or -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in DMSO (≥ 50 mg/mL).[3] Insoluble in water (< 0.1 mg/mL).[3] |
Step-by-Step Operational Plans
A designated and clearly marked area within the laboratory should be established for all work involving this compound.
Experimental Workflow for Safe Handling
Methodology:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. Prepare the workspace by lining it with absorbent bench paper.
-
Weigh Solid: Carefully weigh the required amount of this compound solid within the fume hood. Use dedicated spatulas and weighing boats.
-
Prepare Solution: Add the desired solvent to the solid to create a stock solution. If necessary, use sonication to aid dissolution.[4]
-
Perform Experiment: Conduct all experimental procedures involving this compound solutions within the fume hood or a biological safety cabinet for cell-based assays.
-
Decontaminate Surfaces: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Segregate Waste: Carefully segregate all waste materials as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.[5]
Waste Segregation and Disposal Workflow
Methodology:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated media must be collected in a labeled, leak-proof hazardous waste container.[1] Do not pour down the drain.[5][6]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's EHS department.[5]
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.[5]
Understanding the Mechanism of Action
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][7] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant cause of both familial and sporadic Parkinson's disease.[8] By inhibiting LRRK2, GNE-7915 and similar compounds are being investigated as potential therapeutic agents for Parkinson's disease.
LRRK2 Signaling Pathway Inhibition
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before use. By adhering to these procedures, you can ensure a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
